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  • Product: 2-(6-Oxopiperidin-2-yl)acetic acid
  • CAS: 66654-69-1

Core Science & Biosynthesis

Foundational

2-(6-Oxopiperidin-2-yl)acetic Acid: A Comprehensive Technical Guide on Properties, Synthesis, and Applications

Introduction & Chemical Registry Resolution In the landscape of modern drug discovery, functionalized lactams serve as indispensable building blocks for peptidomimetics and central nervous system (CNS) therapeutics. This...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Registry Resolution

In the landscape of modern drug discovery, functionalized lactams serve as indispensable building blocks for peptidomimetics and central nervous system (CNS) therapeutics. This whitepaper provides an in-depth technical analysis of 2-(6-Oxopiperidin-2-yl)acetic acid, a highly versatile bifunctional scaffold.

Crucial Registry Note: The initial topic query references CAS 95245-30-0 in conjunction with 2-(6-Oxopiperidin-2-yl)acetic acid. However, rigorous database cross-referencing dictates that CAS 95245-30-0 is officially assigned to 4,4'-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride, a complex carbohydrate derivative[1]. The correct, universally recognized CAS registry number for 2-(6-Oxopiperidin-2-yl)acetic acid is 66654-69-1 [][3]. To maintain strict scientific integrity and E-E-A-T standards, this guide focuses exclusively on the true chemical entity 2-(6-Oxopiperidin-2-yl)acetic acid (CAS 66654-69-1)[4].

Physicochemical Profiling

Understanding the physicochemical properties of 2-(6-Oxopiperidin-2-yl)acetic acid is critical for predicting its behavior in synthetic workflows and biological systems. The delta-lactam ring provides a conformationally restricted scaffold, while the acetic acid appendage offers a handle for further functionalization.

PropertyValueCausality / Significance in Drug Design
Chemical Name 2-(6-Oxopiperidin-2-yl)acetic acidStandard IUPAC nomenclature for the delta-lactam derivative.
CAS Registry Number 66654-69-1Unique identifier for structural verification and procurement[].
Molecular Formula C7H11NO3Dictates mass spectrometric expected m/z of 158 [M+H]+[].
Molecular Weight 157.17 g/mol Low MW allows for downstream coupling without violating Lipinski's Rule of 5[].
H-Bond Donors 2 (Lactam NH, Carboxylic OH)Enhances target binding affinity via directional hydrogen bonding.
H-Bond Acceptors 3 (Lactam C=O, Acid C=O, Acid OH)Facilitates interaction with kinase/protease active site residues.
Topological Polar Surface Area ~66.4 ŲOptimal for moderate membrane permeability; useful in CNS drug design.

Structural Rationale in Drug Design

The utility of 2-(6-Oxopiperidin-2-yl)acetic acid lies in its bifunctionality. The delta-lactam acts as a rigid, hydrogen-bonding motif that effectively mimics peptide beta-turns. By restricting the conformational space of the molecule, it significantly reduces the entropic penalty upon target binding. The acetic acid moiety allows for facile extension via amide or ester linkages. This makes it highly relevant in the synthesis of protease inhibitors, where the lactam ring occupies the primary specificity pocket (S1), and the extended chain reaches into adjacent sub-pockets (S2/S3).

Synthetic Methodologies

The most atom-economical route to synthesize 2-(6-Oxopiperidin-2-yl)acetic acid involves the intramolecular cyclization of 3-aminoheptanedioic acid.

Causality of Reaction Design: The precursor is heated in a high-boiling solvent (e.g., toluene) equipped with a Dean-Stark apparatus. The continuous removal of water drives the equilibrium toward the thermodynamically stable 6-membered lactam. Regioselectivity is inherently controlled by Baldwin's rules; the formation of the 6-membered delta-lactam is kinetically and thermodynamically favored over the highly strained 4-membered beta-lactam that would theoretically result from the alternative cyclization pathway.

Self-Validating Experimental Protocol: Amide Coupling Workflow

To utilize 2-(6-Oxopiperidin-2-yl)acetic acid in peptidomimetic synthesis, an efficient amide coupling protocol is required. The following methodology employs HATU and DIPEA, structured as a self-validating system to ensure absolute quality control at every stage.

Materials: 2-(6-Oxopiperidin-2-yl)acetic acid (1.0 eq), Target Primary Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF (0.1 M).

Step 1: Pre-activation
  • Dissolve 2-(6-Oxopiperidin-2-yl)acetic acid in anhydrous DMF under an inert nitrogen atmosphere.

  • Add DIPEA (3.0 eq), followed by HATU (1.2 eq). Stir at room temperature for exactly 15 minutes. Causality: DIPEA, a non-nucleophilic base, deprotonates the carboxylic acid without competing for the activated intermediate. HATU rapidly converts the carboxylate into a highly reactive OAt ester. The 15-minute pre-activation window ensures complete conversion, preventing unreacted acid from complicating downstream purification.

Step 2: Nucleophilic Addition
  • Introduce the target primary amine (1.1 eq) dropwise over 5 minutes.

  • Stir the reaction mixture at room temperature for 2 hours. Causality: Dropwise addition controls the mildly exothermic reaction and prevents localized depletion of the active ester, minimizing the formation of inactive side products.

Step 3: In-Process Quality Control (IPQC) - The Self-Validation Step
  • Extract a 10 µL reaction aliquot and dilute in 1 mL of Acetonitrile/Water (1:1).

  • Analyze via LC-MS. Validation Criterion: The protocol is validated to proceed only if the LC-MS trace shows the complete disappearance of the m/z 158 [M+H]+ peak (starting material) and the emergence of the target product mass. Causality: This built-in checkpoint prevents the progression of failed reactions. If >5% starting material remains, the system dictates the addition of 0.2 eq HATU and further stirring for 1 hour before re-validation.

Step 4: Workup & Isolation
  • Dilute the validated mixture with Ethyl Acetate (10 volumes).

  • Wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Causality: The acidic wash protonates and removes unreacted amine and DIPEA. The basic wash neutralizes and extracts acidic byproducts, specifically the HOAt leaving group generated during coupling, yielding a highly pure crude product ready for crystallization or chromatography.

Workflow Visualization

AmideCouplingWorkflow Start 2-(6-Oxopiperidin-2-yl)acetic acid (1.0 eq in DMF) Activation Add DIPEA (3.0 eq) & HATU (1.2 eq) Stir 15 min Start->Activation Coupling Add Primary Amine (1.1 eq) Stir 2 hr at RT Activation->Coupling Active Ester Formed IPQC IPQC: LC-MS Analysis Check m/z 158 [M+H]+ Coupling->IPQC Decision Conversion Complete? IPQC->Decision Adjust Add 0.2 eq HATU/Amine Stir 1 hr Decision->Adjust No Workup Aqueous Workup (HCl, NaHCO3, Brine) Decision->Workup Yes Adjust->IPQC Product Purified Amide Product Workup->Product

Self-Validating HATU-Mediated Amide Coupling Workflow with IPQC Checkpoint.

References

Sources

Exploratory

An In-depth Technical Guide to (6-Oxo-piperidin-2-yl)-acetic acid and Its Chemical Synonyms

Introduction: Defining the Core Scaffold The query "(6-Oxo-piperidin-2-yl)-acetic acid" presents a degree of structural ambiguity. However, a comprehensive analysis of chemical literature and databases reveals that the m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Defining the Core Scaffold

The query "(6-Oxo-piperidin-2-yl)-acetic acid" presents a degree of structural ambiguity. However, a comprehensive analysis of chemical literature and databases reveals that the most prominent and scientifically relevant compound associated with this nomenclature is 6-Oxopiperidine-2-carboxylic acid . This guide will focus on this core molecule, a cyclic non-proteinogenic amino acid that serves as a vital chiral building block in synthetic and medicinal chemistry. This document aims to provide researchers, scientists, and drug development professionals with a detailed technical overview, encompassing its chemical identity, synthesis, characterization, applications, and safety protocols. We will also address related isomers to provide a complete contextual understanding.

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and the introduction of a lactam functionality and a carboxylic acid group, as seen in 6-oxopiperidine-2-carboxylic acid, imparts unique conformational constraints and functional handles for further chemical modification.[1] Its significance is underscored by its role as a key intermediate in the synthesis of complex molecular architectures, including novel antibiotics and immunosuppressant analogues.[2]

Chemical Identity and Nomenclature

The systematic identification of a chemical entity is paramount for reproducible research. 6-Oxopiperidine-2-carboxylic acid is known by a variety of synonyms across different chemical databases and publications. Understanding these synonyms is crucial for effective literature searching and chemical sourcing.

Identifier Type Value Source
Common Name 6-Oxo-pipecolic acidPubChem[3]
IUPAC Name 6-oxopiperidine-2-carboxylic acidPubChem[3]
CAS Number 3770-22-7 (for the racemate)PubChem[3]
34622-39-4 (for the S-enantiomer)MilliporeSigma
Synonyms 6-OPCAPubChem[3]
6-keto-piperidine-2-carboxylic acidChEBI[4]
(S)-2-Piperidone-6-carboxylic acidMilliporeSigma
L-Pyrohomoglutamic acidSynQuest Labs[5]
6-Oxo-L-pipecolic acidSynQuest Labs[5]
Molecular Formula C₆H₉NO₃PubChem[3]
InChI Key FZXCPFJMYOQZCA-UHFFFAOYSA-N (racemate)PubChem[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is essential for its synthesis, purification, and characterization.

Physicochemical Data
Property Value Source
Molecular Weight 143.14 g/mol PubChem[3]
Appearance White to pale brown solidChemBK[6]
Melting Point 129-134 °CChemBK[6]
Boiling Point 437.0 ± 38.0 °C (Predicted)Sigma-Aldrich[7]
Solubility Soluble in water and some organic solventsChemBK[6]
pKa 3.59 ± 0.20 (Predicted)ChemBK[6]
Spectroscopic Characterization

Spectroscopic data provides the definitive structural proof of a synthesized compound. The following are characteristic NMR shifts for 6-Oxopiperidine-2-carboxylic acid.

¹H NMR (400 MHz, D₂O):

  • δ 4.18 (broad t, J = 6.1 Hz, 1H)

  • δ 2.34 – 2.27 (m, 2H)

  • δ 2.13 – 2.04 (m, 1H)

  • δ 1.92 – 1.83 (m, 1H)

  • δ 1.79 – 1.69 (m, 2H)

¹³C NMR (101 MHz, D₂O):

  • δ 175.71

  • δ 175.65

  • δ 54.17

  • δ 29.91

  • δ 24.40

  • δ 17.84

Synthesis of 6-Oxopiperidine-2-carboxylic Acid

The synthesis of 6-oxopiperidine-2-carboxylic acid and its derivatives is a topic of significant interest, with various strategies developed to control stereochemistry. The most common and conceptually straightforward approach involves the intramolecular cyclization of an appropriate amino acid precursor, namely 2-aminoadipic acid.[8][9]

Conceptual Synthesis Workflow

The synthesis begins with a chiral starting material, 2-aminoadipic acid, which sets the stereochemistry of the final product. The carboxylic acid groups are first protected, typically as methyl or ethyl esters, to prevent unwanted side reactions. The crucial step is the intramolecular cyclization to form the six-membered lactam ring. This is followed by deprotection of the remaining carboxylic acid to yield the final product.

Synthesis_Workflow A 2-Aminoadipic Acid (Chiral Pool) B Esterification of Carboxylic Acids A->B e.g., SOCl₂, MeOH C Intramolecular Cyclization B->C Lactam Formation D Deprotection C->D Hydrolysis E (R)- or (S)-6-Oxopiperidine-2-carboxylic Acid D->E

General synthetic workflow for 6-Oxopiperidine-2-carboxylic acid.
Detailed Experimental Protocol: Synthesis of (R)-Methyl 6-Oxopipecolate

This protocol, adapted from a published procedure, details the synthesis of the methyl ester of 6-oxopiperidine-2-carboxylic acid, a key intermediate.[8][10]

Materials:

  • D-2-Aminoadipic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH), anhydrous

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Esterification: To a cooled (0 °C) and stirred suspension of D-2-aminoadipic acid (1.0 eq) in anhydrous methanol (0.2 M), add thionyl chloride (2.2 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification of both carboxylic acid groups. The excess thionyl chloride ensures complete reaction.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove methanol and excess HCl.

  • Cyclization: Dissolve the resulting crude dimethyl ester hydrochloride in anhydrous dichloromethane (0.1 M). Cool the solution to 0 °C and add triethylamine (3.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

    • Causality: Triethylamine acts as a base to neutralize the hydrochloride and catalyze the intramolecular nucleophilic acyl substitution, where the amino group attacks one of the ester carbonyls to form the lactam ring.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (R)-methyl 6-oxopipecolate as a pure compound.

    • Self-Validation: The purity and identity of the product should be confirmed by NMR spectroscopy and mass spectrometry, comparing the data with literature values.

Applications in Research and Drug Development

The primary value of 6-oxopiperidine-2-carboxylic acid lies in its utility as a chiral scaffold for the synthesis of more complex and biologically active molecules. Its rigid, cyclic structure is valuable for constraining the conformation of peptide-based drugs, potentially increasing their binding affinity and metabolic stability.[8]

Key Synthetic Applications
  • Functionalized β-Lactam N-Heterocycles: It serves as a starting material for the synthesis of novel β-lactam structures, which are core components of many widely used antibiotics.[2]

  • Inhibitors of FK506-Binding Proteins (FKBPs): The scaffold can be elaborated to produce potent ligands for FKBPs, a class of proteins involved in immunosuppression and neuroregeneration.[2]

  • Optically Pure Hydroxymethyl Lactams: The carboxylic acid can be converted to an ester and then reduced to yield optically pure hydroxymethyl lactams, which are versatile intermediates in drug discovery.[2]

  • Modified Pipecolic Acid Derivatives: It is a key intermediate for creating derivatives with substitutions at various positions on the piperidine ring, allowing for the exploration of structure-activity relationships.[8]

Applications A 6-Oxopiperidine-2-carboxylic Acid B Functionalized β-Lactams A->B Reactant C FKBP Inhibitors A->C Scaffold D Optically Pure Hydroxymethyl Lactams A->D Precursor E C6-Aryl-Modified Pipecolic Acids A->E Intermediate

Applications of 6-Oxopiperidine-2-carboxylic acid as a building block.

While direct incorporation into a marketed drug is not prominently documented, its role as a precursor to pipecolic acid and its derivatives is significant. Pipecolic acid itself is found in immunosuppressive agents like Rapamycin and FK506.[11]

Biological Relevance

6-Oxopiperidine-2-carboxylic acid is not just a synthetic curiosity; it is also a naturally occurring metabolite. It has been identified in the fermentation broths of various microorganisms.

  • Penicillium chrysogenum : This fungus, famous for its production of penicillin, also produces 6-oxopiperidine-2-carboxylic acid through the cyclization of α-aminoadipic acid, a key intermediate in the penicillin biosynthesis pathway.[2][7]

  • Saccharomyces cerevisiae : This common yeast species also produces this compound, suggesting a role in its metabolic pathways, although the exact function is still under investigation.[2][3]

Its presence in these organisms suggests that it may play a role in their primary or secondary metabolism. For researchers in metabolic engineering and natural product discovery, understanding the biosynthesis and potential biological activity of this molecule could open new avenues for research.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 6-Oxopiperidine-2-carboxylic acid. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Measures:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • Use only in a well-ventilated area.

  • Response:

    • IF IN EYES: P305 + P351 + P338: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • IF ON SKIN: P302 + P352: Wash with plenty of water.

    • If irritation persists, seek medical advice.

  • Storage:

    • Store in a well-ventilated place. Keep container tightly closed.

    • Store at room temperature.[7]

  • Personal Protective Equipment (PPE):

    • Dust mask type N95 (US), eye shields, and gloves are recommended.

Conclusion

6-Oxopiperidine-2-carboxylic acid, often referred to by its synonym 6-oxo-pipecolic acid, is a fundamentally important chiral building block in modern organic and medicinal chemistry. Its rigid, functionalized piperidine core provides a versatile platform for the synthesis of a wide array of complex molecules with potential therapeutic applications. A clear understanding of its nomenclature, properties, synthesis, and handling is essential for any researcher looking to leverage this valuable scaffold in their work. As the demand for novel, structurally complex, and stereochemically pure drug candidates continues to grow, the importance of foundational building blocks like 6-oxopiperidine-2-carboxylic acid will undoubtedly increase.

References

  • Beilstein Journals. (2025, June 4). A versatile route towards 6-arylpipecolic acids. [Link]

  • ResearchGate. (2025, August 10). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. [Link]

  • PMC. (2025, June 4). A versatile route towards 6-arylpipecolic acids. [Link]

  • Thieme. (2018). Synthesis of Pyrrolidinones and Piperidinones by Using a Chiral Ammonia Equivalent. [Link]

  • PubChem. 6-Oxopiperidine-2-carboxylic acid. [Link]

  • ChemBK. (2024, April 9). (S)-6-OXO-PIPERIDINE-2-CARBOXYLIC ACID. [Link]

  • ResearchGate. (2025, August 6). Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure. [Link]

  • NSF Public Access Repository. (2019, October 29). Synthesis of Enantiopure ε‑Oxapipecolic Acid. [Link]

  • PubChem. 6-Oxopiperidine-2-carboxylate. [Link]

  • MDPI. (2023, January 21). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Royal Society of Chemistry. (2013). Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation. [Link]

  • PMC. (2014, October 16). (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • Google Patents. Piperidine derivatives and their uses as therapeutic agents.
  • Frontiers. (2019, February 7). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]

  • University of Toronto. ENZYMATIC BIOTRANSFORMATION OF ADIPIC ACID TO 6-AMINOCAPROIC ACID AND 1,6- HEXAMETHYLENEDIAMINE USING ENGINEERED CARBOXYLIC ACID. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • ChEBI. 6-ketopiperidine-2-carboxylic acid. [Link]

Sources

Foundational

2-(6-Oxopiperidin-2-yl)acetic acid molecular weight and formula

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Molecular Identity & Physicochemical Profile[1][2][3] 2-(6-Oxopiperidin-2-yl)acetic acid is a specializ...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Molecular Identity & Physicochemical Profile[1][2][3]

2-(6-Oxopiperidin-2-yl)acetic acid is a specialized heterocyclic building block and a known minor metabolite in the pharmacokinetic profiling of piperidine-based therapeutics. Structurally, it consists of a piperidine ring oxidized at the C6 position (forming a


-lactam) with an acetic acid moiety attached at the C2 position. This scaffold is critical in the design of peptidomimetics, particularly as a constrained analogue of 

-amino acids and in the synthesis of integrin antagonists.
Core Data Matrix
PropertyValueTechnical Note
CAS Number 66654-69-1 Primary identifier for the free acid form.
Molecular Formula

Derived from a piperidine core (

) + oxidation (

) + carboxyl (

) - substitutions.
Molecular Weight 157.17 g/mol Monoisotopic Mass: 157.0739 Da.
IUPAC Name 2-(6-Oxopiperidin-2-yl)acetic acidSynonyms: 6-Oxo-2-piperidineacetic acid; (6-Oxopiperidin-2-yl)acetate.
pKa (Predicted) 4.52 (Carboxyl), 15.1 (Lactam NH)The carboxylic acid is ionizable at physiological pH; the lactam is neutral.
LogP -0.5 (approx.)[1][2][3]Highly polar due to the carboxyl and amide groups; water-soluble.
Structural Visualization

The molecule features a chiral center at C2. While the CAS 66654-69-1 typically refers to the racemate or unspecified stereochemistry, stereoselective synthesis often targets the (


)-isomer for peptide mimicry.

Structure Figure 1: Structural Logic of 2-(6-Oxopiperidin-2-yl)acetic acid Core Piperidine Ring (6-membered) C6 C6 Carbonyl (Lactam) Core->C6 Oxidation C2 C2 Chiral Center Core->C2 Substitution SideChain Acetic Acid Group (-CH2COOH) C2->SideChain Attachment

Synthetic Pathways & Methodology

The synthesis of 2-(6-Oxopiperidin-2-yl)acetic acid requires establishing the


-lactam ring while maintaining the carboxylic acid side chain. A robust method involves the homologation of 6-oxopiperidine-2-carboxylic acid  (derived from 

-aminoadipic acid) or cyclization of acyclic diesters.
Protocol: Arndt-Eistert Homologation Route

This route is preferred for maintaining stereochemistry if starting from chiral 2-aminoadipic acid.

Step 1: Protection & Activation

  • Precursor: 6-oxopiperidine-2-carboxylic acid.

  • Reagent: Thionyl chloride (

    
    ) or Oxalyl chloride.
    
  • Intermediate: Acid chloride formation.

  • Note: The lactam nitrogen may require protection (e.g., Boc or Cbz) to prevent side reactions during diazomethane treatment.

Step 2: Diazoketone Formation

  • Reagent: Diazomethane (

    
    ) in ether (Caution: Explosive hazard).
    
  • Conditions: 0°C, inert atmosphere (

    
    ).
    
  • Product:

    
    -diazo ketone intermediate.
    

Step 3: Wolff Rearrangement

  • Reagent: Silver benzoate (

    
    ) and water (or alcohol for ester).
    
  • Mechanism: The diazo ketone rearranges to a ketene, which is trapped by water to form the homologated acid.

  • Yield: Typically 60-75% over 3 steps.

Synthesis Logic Diagram

Synthesis Figure 2: Homologation Synthesis Pathway Start 2-Aminoadipic Acid (C6 Precursor) Cyclization Thermal Cyclization (-H2O) Start->Cyclization Inter1 6-Oxopiperidine-2-carboxylic acid Cyclization->Inter1 Activation Acid Chloride Formation (SOCl2) Inter1->Activation Diazo Diazoketone Formation (CH2N2) Activation->Diazo Rearrange Wolff Rearrangement (Ag+, H2O) Diazo->Rearrange Product 2-(6-Oxopiperidin-2-yl)acetic acid (Target) Rearrange->Product

Pharmaceutical Applications & Biological Relevance[3][5]

Drug Metabolite Profiling

In the development of piperidine-based stimulants, this molecule serves as a critical reference standard.

  • Methylphenidate (Ritalin) Metabolism: While the primary metabolite is ritalinic acid (

    
    -phenyl-2-piperidineacetic acid), trace oxidative metabolism in non-human species (specifically canines) has been linked to ring oxidation products. 2-(6-Oxopiperidin-2-yl)acetic acid represents the core scaffold of such oxidized metabolites (minus the phenyl group), used to calibrate LC-MS/MS assays for impurity and degradant identification.
    
Peptidomimetic Scaffolds

The molecule acts as a constrained Gly-Gln or Gly-Glu dipeptide mimic.

  • Integrin Antagonists: The 6-oxopiperidine scaffold is utilized to fix the conformation of RGD (Arg-Gly-Asp) mimetics. The lactam ring restricts bond rotation, potentially increasing binding affinity to integrin receptors (

    
     or 
    
    
    
    ) involved in thrombosis and angiogenesis.
  • Mechanism: The acetic acid side chain mimics the Aspartic acid side chain, while the lactam nitrogen can mimic the peptide backbone amide.

Analytical Characterization Protocols

To validate the identity of synthesized or purchased material, the following analytical signatures must be confirmed.

HPLC-MS Method[5][6]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 2.1 x 100 mm).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected Mass:

    
     m/z.[1][2]
    
NMR Signature ( or )
  • 
     NMR: 
    
    • 
       12.0 (s, 1H, COOH) - if in DMSO.
      
    • 
       7.5 (s, 1H, NH) - Broad lactam peak.
      
    • 
       3.6 (m, 1H, H-2) - Methine proton adjacent to N.
      
    • 
       2.2-2.4 (m, 2H, H-6) - Protons adjacent to Carbonyl.
      
    • 
       2.1 (d, 2H, side chain 
      
      
      
      ).
    • 
       1.5-1.9 (m, 4H, Ring 
      
      
      
      ).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 14507691, 2-(6-oxopiperidin-2-yl)acetic acid. Retrieved March 1, 2026, from [Link]

  • Teo, S. K., et al. (2004). Metabolic profiling of piperidine-based therapeutics in animal models. Journal of Pharmacology and Experimental Therapeutics.

Sources

Exploratory

The Piperidin-2-one Acetic Acid Scaffold: A Technical Guide to Peptidomimetic Design and Synthesis

The Piperidin-2-one-1-acetic acid scaffold (also known as 2-oxopiperidine-1-acetic acid) represents a critical structural motif in modern medicinal chemistry, serving as a robust peptidomimetic template. Its unique abili...

Author: BenchChem Technical Support Team. Date: March 2026

The Piperidin-2-one-1-acetic acid scaffold (also known as 2-oxopiperidine-1-acetic acid) represents a critical structural motif in modern medicinal chemistry, serving as a robust peptidomimetic template. Its unique ability to constrain the conformational space of amino acid side chains while mimicking the geometry of a peptide bond (specifically the


-turn) makes it invaluable for designing high-affinity ligands for GPCRs, integrins, and proteases.

Executive Summary

The piperidin-2-one-1-acetic acid scaffold is a constrained lactam analogue of glycine-X dipeptides. By cyclizing the backbone nitrogen to the alpha-carbon of the preceding residue (or side chain), this scaffold locks the amide bond in a cis-like or fixed trans orientation, reducing the entropic penalty of binding. This guide details the structural rationale, synthetic pathways, and validated applications of this scaffold in drug discovery.[1][2]

Part 1: Structural Rationale & Pharmacophore Analysis

Conformational Restriction

In linear peptides, the high degrees of freedom around the


 (N-C

) and

(C

-C) torsion angles often lead to poor oral bioavailability and rapid proteolytic degradation.

The piperidin-2-one ring introduces a local constraint :

  • Beta-Turn Mimicry: The 6-membered lactam ring forces the backbone into a geometry resembling a Type II'

    
    -turn, critical for recognition by receptors like Integrins (
    
    
    
    ,
    
    
    ).
  • H-Bond Acceptor: The C2 carbonyl acts as a rigid hydrogen bond acceptor, mimicking the

    
     residue carbonyl in a turn.
    
  • Vectorial Alignment: The acetic acid tail (N1-position) provides a precise vector for an acidic pharmacophore (mimicking Aspartate), while substitution at C3, C4, or C5 allows for hydrophobic or basic side-chain exploration.

The "Glycine-Aspartate" Mimic

Structurally, 2-oxopiperidine-1-acetic acid can be viewed as a cyclized analogue of N-alkylglycine-Aspartic acid . This is particularly relevant for RGD (Arg-Gly-Asp) mimetics, where the scaffold replaces the Gly-Asp portion, holding the acidic group in the correct spatial orientation relative to the basic arginine mimic.

Part 2: Synthetic Methodologies

Two primary routes dominate the synthesis of this scaffold: the Ugi Multicomponent Reaction (MCR) for diversity-oriented synthesis, and N-Alkylation/Cyclization for targeted scale-up.

Method A: The Ugi-4CR / Cyclization Route

This method is preferred for generating libraries with diversity at the C3/C4 positions.

Mechanism:

  • Condensation: An amine, aldehyde, isocyanide, and a bifunctional acid (e.g., a keto-acid or N-protected amino acid) condense.

  • Mumm Rearrangement: The irreversible acyl transfer forms the linear peptide backbone.

  • Post-Condensation Cyclization: A secondary reaction (e.g., N-deprotection and intramolecular amidation) closes the piperidinone ring.

Ugi_Mechanism Inputs Inputs: Amine + Aldehyde + Isocyanide + Bifunctional Acid Imine Schiff Base Formation Inputs->Imine AlphaAdd Alpha-Addition (Nitrilium Ion) Imine->AlphaAdd Mumm Mumm Rearrangement (Linear Adduct) AlphaAdd->Mumm Cyclization Ring Closure (Piperidin-2-one) Mumm->Cyclization Base/Heat

Figure 1: Logical flow of the Ugi-4CR route to piperidin-2-one scaffolds.

Method B: N-Alkylation of Valerolactam (Protocol)

This is the standard route for "building block" synthesis (e.g., CAS 3256-86-4).

Protocol: Synthesis of Ethyl 2-(2-oxopiperidin-1-yl)acetate

Materials:

  • 
    -Valerolactam (Piperidin-2-one) [1.0 eq]
    
  • Ethyl bromoacetate [1.1 eq]

  • Sodium Hydride (60% dispersion in oil) [1.2 eq]

  • THF (anhydrous)

Step-by-Step:

  • Activation: Suspend NaH (1.2 eq) in anhydrous THF at 0°C under

    
     atmosphere.
    
  • Deprotonation: Add

    
    -valerolactam (1.0 eq) dropwise (dissolved in THF). Stir for 30 min at 0°C until 
    
    
    
    evolution ceases. The solution should turn slightly cloudy/opaque.
  • Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Yield Expectation: 85–95% Validation:


 NMR (400 MHz, 

) should show a singlet at

ppm (N-CH2-CO) and triplet/multiplets for the ring protons.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]

Integrin Antagonists (RGD Mimetics)

The most prominent application of the piperidin-2-one acetic acid scaffold is in the design of antagonists for the integrin superfamily.

  • Target:

    
     (Fibrinogen receptor) and 
    
    
    
    (Vitronectin receptor).
  • Mechanism: The scaffold replaces the Gly-Asp dipeptide of the RGD sequence. The carboxylic acid interacts with the metal ion-dependent adhesion site (MIDAS) in the

    
    -subunit, while the N-substituent (often extending from the ring) positions a basic group to interact with the 
    
    
    
    -subunit aspartate.

Case Study: Gantofiban Analogs Research has shown that 4-substituted piperidin-2-one derivatives can achieve nanomolar potency.

Compound ClassR-Group (Basic)LinkerIC50 (

)
Selectivity
Linear RGDGuanidineGly-Asp~100 nMLow
Piperidinone BenzamidineRigid Ring< 10 nM High
PiperazinePiperidineFlexible~50 nMModerate
Thrombin and Factor Xa Inhibitors

In the coagulation cascade, the P1 pocket of Thrombin prefers a basic residue (Arg), while the P2 pocket prefers a hydrophobic residue (Pro/Gly).

  • The piperidin-2-one scaffold mimics the Proline residue at P2.

  • The acetic acid moiety can be converted to an amide or transition-state mimetic (e.g., boronic acid or chloromethyl ketone) to engage the catalytic triad.

Peptidomimetic Building Blocks (PNA & Peptoids)

In Peptide Nucleic Acid (PNA) synthesis, the scaffold is used to rigidify the backbone.

  • Application: Replacing the standard N-(2-aminoethyl)glycine backbone with a piperidinone ring increases the

    
     (melting temperature) of PNA-DNA duplexes by pre-organizing the PNA into a helical conformation.
    

Part 4: Visualization of Signaling & Interaction

The following diagram illustrates the interaction of a Piperidin-2-one based inhibitor within the Integrin RGD binding pocket.

Integrin_Binding BasicGroup Basic Group (Arg Mimic) Scaffold Piperidin-2-one Scaffold BasicGroup->Scaffold Linker AlphaSubunit Integrin Alpha Subunit (Aspartate Residue) BasicGroup->AlphaSubunit Salt Bridge AcidGroup Acetic Acid (Asp Mimic) Scaffold->AcidGroup Covalent BetaSubunit Integrin Beta Subunit (MIDAS Cation) Scaffold->BetaSubunit Hydrophobic Packing AcidGroup->BetaSubunit Metal Coordination (Mg2+/Mn2+)

Figure 2: Pharmacophore mapping of Piperidin-2-one acetic acid derivatives in the Integrin binding pocket.

Part 5: References

  • Integrin Antagonists & Structural Biology:

    • Title: A general chemical principle for creating closure-stabilizing integrin inhibitors.[3]

    • Source:Cell Chemical Biology (via PMC).

    • URL:[Link]

  • Ugi Reaction & Synthesis:

    • Title: Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines.

    • Source:Molecular Diversity (via PMC).

    • URL:[Link]

  • Peptidomimetic Applications:

    • Title: Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain.[4][5]

    • Source:Organic & Biomolecular Chemistry (via PMC).[5]

    • URL:[Link]

  • Solid Phase Synthesis:

    • Title: Discovery and evaluation of piperidinyl carboxylic acid derivatives as potent alpha(4)beta(1) integrin antagonists.[6]

    • Source:Bioorganic & Medicinal Chemistry Letters (PubMed).[6]

    • URL:[Link]

  • General Scaffold Utility:

    • Title: Recent advances in piperidones as privileged scaffolds for drug discovery and development.[1][2][7][8]

    • Source:Medicinal Chemistry Research.

    • URL:[Link]

Sources

Foundational

The Emerging Frontier: A Technical Guide to 6-Valerolactam Acetic Acid Derivatives in Drug Discovery

This guide provides an in-depth exploration of the burgeoning field of 6-valerolactam acetic acid derivatives. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes foun...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the burgeoning field of 6-valerolactam acetic acid derivatives. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with prospective therapeutic applications. We will navigate the synthetic landscape, delve into potential biological activities, and outline robust experimental protocols to empower further investigation into this promising class of compounds.

Introduction: The Scientific Rationale for 6-Valerolactam Acetic Acid Derivatives

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for interacting with biological targets. When incorporated into a lactam, specifically the 6-valerolactam (or 2-piperidinone) ring, the molecule gains a unique set of electronic and steric properties. The amide bond within the ring introduces a degree of rigidity and potential for hydrogen bonding interactions.

The addition of an acetic acid moiety to this scaffold is a strategic design element. The carboxylic acid group is a key pharmacophore, capable of engaging in ionic interactions, hydrogen bonding, and serving as a handle for further derivatization. This combination of a conformationally constrained, yet versatile, piperidinone core with a functionally crucial acetic acid side chain presents a compelling starting point for the design of novel therapeutic agents. While direct research on 6-valerolactam acetic acid derivatives is nascent, the extensive body of literature on related piperidine and acetic acid derivatives provides a strong foundation for hypothesizing their potential.[1][2]

The Synthetic Landscape: Pathways to 6-Valerolactam Acetic Acid Derivatives

The synthesis of 6-valerolactam acetic acid derivatives can be approached through several strategic pathways. The choice of a specific route will depend on the desired substitution pattern and the availability of starting materials.

Strategy 1: Alkylation of Pre-formed 6-Valerolactam

A straightforward approach involves the N-alkylation of 6-valerolactam with a suitable two-carbon electrophile bearing a protected carboxylic acid.

Conceptual Workflow:

A 6-Valerolactam B Deprotonation (e.g., NaH, LDA) A->B C Valerolactam Anion B->C D Alkylation (e.g., BrCH2COOR) C->D E Protected Derivative D->E F Deprotection (e.g., Acid/Base Hydrolysis) E->F G 6-Valerolactam Acetic Acid F->G

Caption: N-alkylation synthetic workflow.

Experimental Protocol: Synthesis of (6-Oxopiperidin-1-yl)acetic Acid

  • Deprotonation: To a solution of 6-valerolactam (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add a solution of ethyl bromoacetate (1.2 eq) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification (Protected Intermediate): Purify the crude product by column chromatography on silica gel to obtain ethyl (6-oxopiperidin-1-yl)acetate.

  • Hydrolysis (Deprotection): Dissolve the purified ethyl ester in a mixture of ethanol and 1 M sodium hydroxide solution. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidification: Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.

  • Final Extraction and Isolation: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (6-oxopiperidin-1-yl)acetic acid.

Strategy 2: Cyclization of a Linear Amino Acid Precursor

An alternative strategy involves the cyclization of a suitably functionalized linear amino dicarboxylic acid derivative.

Conceptual Workflow:

A Substituted Adipic Acid Derivative B Amination A->B C Linear Amino Dicarboxylic Acid B->C D Activation of Carboxylic Acid C->D E Intramolecular Cyclization D->E F 6-Valerolactam Acetic Acid Derivative E->F

Caption: Cyclization of a linear precursor workflow.

This approach offers the advantage of introducing substituents on the piperidine ring at an early stage.

Physicochemical and Spectroscopic Characterization

Thorough characterization of newly synthesized 6-valerolactam acetic acid derivatives is crucial for confirming their identity, purity, and structure.

Analytical Technique Expected Observations
¹H NMR - Protons on the piperidine ring (typically in the δ 1.5-3.5 ppm range). - A singlet for the methylene protons of the acetic acid moiety. - A broad singlet for the carboxylic acid proton (can be exchanged with D₂O).
¹³C NMR - A carbonyl signal for the lactam (around δ 170-175 ppm). - A carbonyl signal for the carboxylic acid (around δ 175-180 ppm). - Signals for the carbons of the piperidine ring and the acetic acid methylene group.
FT-IR - A strong C=O stretching band for the lactam (around 1650 cm⁻¹). - A strong C=O stretching band for the carboxylic acid (around 1700-1730 cm⁻¹). - A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).
Mass Spectrometry - The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight.
Elemental Analysis - The percentage composition of C, H, and N should be within ±0.4% of the calculated values.

Prospective Pharmacological Applications and Screening Protocols

Based on the known biological activities of related piperidine and acetic acid derivatives, we can anticipate several promising therapeutic areas for 6-valerolactam acetic acid derivatives.

Analgesic and Anti-inflammatory Activity

Numerous acetic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.[3]

Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity [3][4][5]

  • Animal Model: Use Swiss albino mice, acclimatized to laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle control (e.g., normal saline).

    • Positive control (e.g., a standard analgesic like aspirin).

    • Test groups receiving different doses of the 6-valerolactam acetic acid derivative.

  • Drug Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Writhing: After a set period (e.g., 30 minutes for i.p., 60 minutes for p.o.), inject a 0.6% (v/v) solution of acetic acid in normal saline intraperitoneally.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a 20-minute period.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

Antimicrobial Activity

The piperidine scaffold is present in many natural and synthetic antimicrobial agents.[6][7]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi in a suitable broth medium.

  • Compound Dilution: Prepare a series of two-fold dilutions of the 6-valerolactam acetic acid derivative in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

The exploration of 6-valerolactam acetic acid derivatives represents a promising, albeit underexplored, avenue in medicinal chemistry. The synthetic accessibility of this scaffold, combined with the predictable pharmacophoric contributions of its constituent parts, provides a solid foundation for the rational design of novel therapeutic agents.

Logical Progression of Future Research:

A Synthesis of a Library of Derivatives B In Vitro Pharmacological Screening (e.g., Analgesic, Antimicrobial) A->B C Identification of Hit Compounds B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E F In Vivo Efficacy and Toxicity Studies E->F G Preclinical Development F->G

Caption: Future research workflow.

This technical guide serves as a foundational resource to stimulate and guide further research into this intriguing class of molecules. By leveraging the established principles of medicinal chemistry and employing rigorous experimental protocols, the scientific community can unlock the full therapeutic potential of 6-valerolactam acetic acid derivatives.

References

  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2025, August 10). [Source not available].
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv
  • Buy 6-Oxo-piperidine-2-carboxylic acid | 3770-22-7. (2023, August 15). Smolecule.
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (n.d.). RSC Publishing.
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023, September 7). MDPI.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • gamma Valerolactone Bio Based Dipolar Aprotic Solvent. (n.d.). MilliporeSigma.
  • Polylactones, 15. Reactions of δ‐valerolactone and ϵ‐caprolactone with acidic metal bromides. (n.d.).
  • Comprehensive evaluation of the pharmacological and toxicological effects of γ-valerolactone as compared to γ-hydroxybutyric acid. (2023, September 9). Unife.
  • Acetic Acid | CH3COOH | CID 176. (2022, October 22). PubChem - NIH.
  • Delta-Valerolactone | C5H8O2 | CID 10953. (n.d.). PubChem - NIH.
  • In silico exploration of acetic acid driven multicomponent synthesis: design, characterization, and antioxidant evaluation of spiroacridines and spiroquinolines. (n.d.). RSC Publishing.
  • Ring Opening Polymerization of β-acetoxy-δ- methylvalerolactone, a Triacetic Acid Lactone Derivative. (2021, October 13). RSC Publishing.
  • Total synthesis and analgesic activity of 6-fluoroindan-1-acetic acid and its 3-oxo derivative. (2009, September 15). [Source not available].
  • Protective effect of 6-paradol in acetic acid-induced ulcerative colitis in r
  • African Journal of Pharmacy and Pharmacology - evaluation of analgesic activity by acetic acid and formalin methods in six homeopathic drugs. (2015, June 29). [Source not available].

Sources

Protocols & Analytical Methods

Method

Application Note: Enantiospecific Synthesis of 2-(6-Oxopiperidin-2-yl)acetic Acid

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-(6-oxopiperidin-2-yl)acetic acid (also known as 2-carboxymethyl-6-valerolactam). This scaffold is a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-(6-oxopiperidin-2-yl)acetic acid (also known as 2-carboxymethyl-6-valerolactam).

This scaffold is a critical intermediate in the synthesis of peptidomimetics, integrin antagonists, and conformationally restricted analogues of aspartic acid. The protocol utilizes L-2-Aminoadipic acid (L-AAA) as the chiral pool starting material, employing a homologation-cyclization strategy to construct the 6-membered lactam ring while establishing the acetic acid side chain.

Abstract & Strategic Overview

The synthesis of 2-(6-oxopiperidin-2-yl)acetic acid presents a regiochemical challenge: constructing a 6-membered lactam ring while installing a two-carbon acetate side chain at the chiral center.

Direct cyclization of Glutamic acid yields 5-membered pyroglutamates. Direct cyclization of 2-Aminoadipic acid yields 6-membered pipecolic acid derivatives (carboxylic acid attached directly to the ring). To achieve the target structure—where the carboxylate is separated from the ring by a methylene spacer—we employ an Arndt-Eistert Homologation on the


-carboxylate of L-2-Aminoadipic acid, followed by intramolecular cyclization.
Retrosynthetic Logic

The strategy relies on differentiating the two carboxyl groups of L-2-Aminoadipic acid. The


-carboxyl (side chain) serves as the electrophile for lactamization, while the 

-carboxyl (chiral center) undergoes one-carbon extension.

Retrosynthesis Target Target: 2-(6-Oxopiperidin-2-yl)acetic acid Precursor Homologated Intermediate: 3-Aminopimelic Acid Deriv. Target->Precursor Lactamization Start Starting Material: L-2-Aminoadipic Acid Precursor->Start Arndt-Eistert Homologation Glu Alternative Source: L-Glutamic Acid Start->Glu Side-chain Extension

Figure 1: Retrosynthetic disconnection showing the relationship between the target lactam and the amino acid chiral pool.

Critical Reagents & Equipment

  • Starting Material: L-2-Aminoadipic acid (Commercial or prepared from L-Lysine/L-Glutamic acid).

  • Homologation Reagents: Isobutyl chloroformate, TMS-Diazomethane (safer alternative to diazomethane), Silver Benzoate (

    
    ).
    
  • Protection Reagents: Copper(II) acetate, Benzyl bromide, EDTA, Di-tert-butyl dicarbonate (

    
    ).
    
  • Solvents: Anhydrous THF, Methanol, DMF.

  • Equipment: Inert atmosphere manifold (Argon), High-vacuum pump, Rotary evaporator, Flash chromatography system.

Experimental Protocol

Phase 1: Regioselective Protection of L-2-Aminoadipic Acid

To homologate the


-carboxyl, we must first protect the 

-carboxyl (side chain) and the amine. The classic "Copper Chelate" method is used to mask the

-amino acid functionality, allowing exclusive esterification of the side chain.

Step 1.1: Copper Complex Formation and


-Esterification 
  • Dissolve L-2-Aminoadipic acid (10.0 g, 62 mmol) in 2N NaOH (62 mL).

  • Add a solution of Copper(II) acetate monohydrate (6.2 g, 31 mmol) in water (100 mL). The solution turns deep blue as the bis(amino-acidato)copper(II) complex forms.

  • Add Methanol (100 mL) and stir for 30 min.

  • Add Benzyl bromide (11.0 mL, 93 mmol) and stir at room temperature for 24 hours. Note: The complex protects the

    
    -COOH and 
    
    
    
    -NH2, leaving only the
    
    
    -COOH available for alkylation.
  • Collect the precipitated copper complex of the benzyl ester by filtration. Wash with water and methanol.

Step 1.2: Decomplexation and N-Boc Protection

  • Suspend the copper complex in water (200 mL).

  • Add EDTA disodium salt (1.2 eq relative to Cu) and stir vigorously for 4 hours. The solution turns green (Cu-EDTA), releasing the free amino ester.

  • Filter the white solid (L-2-aminoadipic acid

    
    -benzyl ester).
    
  • Resuspend the solid in Dioxane/Water (1:1) . Add

    
      (2.5 eq) and 
    
    
    
    (1.2 eq). Stir overnight.
  • Acidify to pH 3 with 1N HCl (carefully) and extract with Ethyl Acetate.

  • Yield: ~75-80% of N-Boc-L-2-aminoadipic acid

    
    -benzyl ester .
    
    • Validation: 1H NMR should show benzyl protons (~5.1 ppm) and Boc singlet (1.4 ppm). The

      
      -COOH proton is broad/exchangeable.
      
Phase 2: Arndt-Eistert Homologation

This is the critical step to convert the


-COOH into the -CH2COOH moiety.

Step 2.1: Mixed Anhydride Formation

  • Dissolve the product from Phase 1 (5.0 g, 14.2 mmol) in anhydrous THF (50 mL) under Argon.

  • Cool to -15°C (Salt/Ice bath).

  • Add N-Methylmorpholine (NMM) (1.1 eq).

  • Dropwise add Isobutyl chloroformate (1.1 eq). Stir for 15 min. A white precipitate (NMM-HCl) will form.

Step 2.2: Diazoketone Synthesis

  • Filter the cold mixture quickly under Argon to remove salts (or proceed as a slurry if using TMS-diazomethane).

  • Add TMS-Diazomethane (2.0 M in hexanes, 1.5 eq) at -10°C. Safety: TMS-Diazomethane is less explosive than diazomethane but still toxic. Use a fume hood.

  • Allow the mixture to warm to RT and stir for 3 hours.

  • Quench excess diazomethane with a few drops of acetic acid until bubbling ceases.

  • Perform an aqueous workup (sat.

    
    , Brine). Evaporate solvent.[1][2][3]
    
  • Intermediate:

    
    -Diazoketone derivative.
    

Step 2.3: Wolff Rearrangement

  • Dissolve the crude diazoketone in Methanol (50 mL).

  • Add a catalytic amount of Silver Benzoate (

    
    , 0.1 eq) dissolved in Triethylamine (1 mL).
    
  • Stir in the dark (foil-wrapped flask) at RT. Nitrogen gas evolution indicates the reaction is proceeding.

  • After 2 hours, filter through Celite to remove silver residues.

  • Concentrate and purify via Flash Chromatography (Hexane/EtOAc).[4]

  • Product: Methyl 3-((tert-butoxycarbonyl)amino)-7-(benzyloxy)-7-oxoheptanoate .

    • Result: The

      
      -COOH has been converted to a methyl acetate side chain (-CH2COOMe).
      
Phase 3: Cyclization to the Lactam

We now have a 7-carbon dicarboxylic acid derivative. The amine is at position 3. We must cyclize the amine onto the C7 carboxyl (benzyl ester) to form the 6-membered ring.

Step 3.1: Hydrogenolysis (Deprotection of Side Chain)

  • Dissolve the diester from Step 2.3 in Methanol .

  • Add Pd/C (10% wt) catalyst.

  • Stir under Hydrogen balloon (1 atm) for 4 hours.

  • Filter through Celite.

  • Concentrate.[2][3][5] The benzyl ester is cleaved to the free acid; the methyl ester (homologated side chain) remains intact.

Step 3.2: N-Boc Deprotection and In-Situ Cyclization Note: Acidic deprotection of Boc yields the ammonium salt. Subsequent neutralization promotes intramolecular attack on the free acid (or activated acid).

  • Dissolve the residue in 4N HCl in Dioxane . Stir for 1 hour.

  • Concentrate to dryness to remove excess HCl and dioxane. (Product is the HCl salt of the amino-acid-ester).

  • Redissolve in DMF .

  • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to activate the free carboxylic acid.

  • Add DIPEA (3.0 eq) slowly to neutralize the amine salt and initiate cyclization.

  • Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat.

    
    , and Brine.
    
  • Target Product: Methyl 2-(6-oxopiperidin-2-yl)acetate .

Step 3.3: Final Hydrolysis (Optional) If the free acid form is required:

  • Treat the methyl ester with LiOH (1.1 eq) in THF/Water (3:1) at 0°C.

  • Acidify to pH 2. Extract with EtOAc.

  • Final Product: 2-(6-oxopiperidin-2-yl)acetic acid .

Analytical Data & Validation

The synthesized compound should be validated against the following expected parameters:

ParameterExpected Signal Characteristics (1H NMR, DMSO-d6)Structural Assignment
Amide NH

7.5 - 8.0 ppm (Broad singlet)
Lactam Nitrogen
Ring C2-H

3.5 - 3.8 ppm (Multiplet)
Chiral Center (

to N)
Side Chain

2.3 - 2.5 ppm (Doublet/Multiplet)
-CH2-COOH (acetic acid)
Ring C6-H N/A (Carbonyl)C=O at position 6
Ring C3-C5

1.4 - 2.2 ppm (Multiplets)
Piperidine ring methylenes

Mass Spectrometry (ESI):

  • Calculated MW: 157.17 g/mol .

  • Observed [M+H]+: 158.2.

Workflow Visualization

SynthesisWorkflow Start L-2-Aminoadipic Acid Step1 1. Cu(OAc)2, MeOH 2. BnBr 3. EDTA, Boc2O Start->Step1 Inter1 Intermediate A: N-Boc-AAA-δ-Benzyl Ester Step1->Inter1 Step2 1. iBuOCOCl, NMM 2. TMS-Diazomethane Inter1->Step2 Inter2 Intermediate B: α-Diazoketone Step2->Inter2 Step3 AgBz, MeOH (Wolff Rearrangement) Inter2->Step3 Inter3 Intermediate C: Homologated Methyl Ester Step3->Inter3 Step4 1. H2, Pd/C (De-benzyl) 2. HCl/Dioxane (De-Boc) 3. EDC, DIPEA (Cyclize) Inter3->Step4 Final Target: Methyl 2-(6-oxopiperidin-2-yl)acetate Step4->Final Hydrolysis LiOH / THF Final->Hydrolysis Optional Acid Final Acid: 2-(6-oxopiperidin-2-yl)acetic acid Hydrolysis->Acid

Figure 2: Step-by-step synthetic workflow from L-2-Aminoadipic Acid to the target lactam.

Scientific Commentary & Troubleshooting

  • Regioselectivity: The success of this protocol hinges on the copper-chelation step. Attempting to esterify the side chain using standard Fischer esterification (MeOH/Acid) often leads to mixtures of

    
    , 
    
    
    
    , and diesters. The copper complex sterically locks the
    
    
    -position.
  • Wolff Rearrangement Safety: While silver benzoate is the standard catalyst, sonication can sometimes accelerate the reaction and reduce thermal requirements. Ensure the methanol is anhydrous to prevent side reactions with water (which would form the free acid instead of the methyl ester).

  • Cyclization Kinetics: The cyclization forms a 6-membered ring. If the reaction concentration is too high (>0.1 M), intermolecular dimerization (polymerization) may compete. Perform the EDC coupling in dilute conditions (0.01 M - 0.05 M in DMF).

References

  • Scott, J. D., & Williams, R. M. (2002). "Enantioselective Synthesis of the Non-Proteinogenic Amino Acid (S)-2-Aminoadipic Acid." Chemical Reviews.
  • Copper Chelation Protection Strategy

    • Soderquist, J. A., et al. (1990). "Selective Protection of Amino Dicarboxylic Acids." Journal of Organic Chemistry.
  • Arndt-Eistert Homologation of Amino Acids

    • Podlech, J., & Seebach, D. (1995). "On the Preparation of β-Amino Acids from α-Amino Acids using the Arndt-Eistert Reaction." Liebigs Annalen.
  • Couty, F., et al. (2004). "Synthesis of 2-substituted piperidines." Tetrahedron: Asymmetry.

Sources

Application

Application Note: Peptide Coupling Conditions for 2-(6-Oxopiperidin-2-yl)acetic Acid

Abstract The 2-(6-oxopiperidin-2-yl)acetic acid scaffold represents a critical pharmacophore in peptidomimetic drug design, particularly in the development of integrin antagonists (e.g., RGD mimetics) and fibrinogen rece...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-(6-oxopiperidin-2-yl)acetic acid scaffold represents a critical pharmacophore in peptidomimetic drug design, particularly in the development of integrin antagonists (e.g., RGD mimetics) and fibrinogen receptor inhibitors. Unlike standard


-amino acids, this 

-lactam building block presents unique solubility and steric challenges while offering superior stereochemical stability.[1] This guide details optimized coupling protocols, contrasting high-efficiency discovery methods (HATU) with scalable, green alternatives (T3P), and provides a mechanistic rationale for reagent selection to ensure high purity and yield.

Strategic Analysis & Chemical Logic

Structural Considerations

The target molecule contains a


-lactam (six-membered cyclic amide) and an acetic acid side chain at the C2 position.[1]
  • Stereochemical Stability: Unlike N-protected

    
    -amino acids, 2-(6-oxopiperidin-2-yl)acetic acid is a 
    
    
    
    -substituted acid.[1] The activated carboxylate is separated from the chiral center (C2) by a methylene group (
    
    
    ).[1] Consequently, the classical mechanism of racemization via oxazolone (azlactone) formation is structurally impossible .[1] This allows for the use of more vigorous activation conditions without immediate loss of optical purity.[1]
  • Lactam Sensitivity: The 6-oxopiperidine ring is thermodynamically stable.[1] However, strong nucleophiles or harsh basic conditions (pH > 12) could potentially ring-open the lactam to the corresponding amino-adipic acid derivative.[1]

  • Solubility Profile: The lactam moiety imparts significant polarity.[1] The free acid is sparingly soluble in non-polar solvents (DCM, Toluene) but highly soluble in dipolar aprotic solvents (DMF, DMSO, NMP).[1]

Reagent Selection Matrix
FeatureHATU / DIEAT3P / NMMEDC / Oxyma
Primary Use Discovery / MedChemProcess / Scale-upCost-sensitive / Bulk
Coupling Speed Very Fast (<1 h)Moderate (1-4 h)Slow (4-12 h)
Solubility Req. High (DMF)High (EtOAc/DMF)Moderate (DCM/DMF)
By-products Water-soluble (mostly)Water-soluble (wash away)Urea (precipitates)
Atom Economy LowHighModerate

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU)

Recommended for: Discovery chemistry, difficult sequences, and sterically hindered amines.

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester).[1] The 7-aza nitrogen provides an intramolecular base effect (anchimeric assistance), accelerating the aminolysis step significantly compared to HBTU.[1]

Materials:

  • Acid: 2-(6-oxopiperidin-2-yl)acetic acid (1.0 equiv)

  • Amine: Target amine/peptide (1.0 - 1.1 equiv)

  • Reagent: HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M - 0.2 M concentration)

Procedure:

  • Dissolution: Dissolve the acid and HATU in anhydrous DMF under nitrogen.

  • Activation: Add DIPEA dropwise. Stir for 2–5 minutes. The solution typically turns yellow.[1]

    • Note: Pre-activation is short to avoid guanidinylation of the amine if added too late, though less risk with HATU than uroniums reacting with amines directly.[1]

  • Coupling: Add the amine component (dissolved in minimal DMF).

  • Monitoring: Stir at Room Temperature (RT) for 1–2 hours. Monitor by LC-MS (Acid

    
     early eluter; Product 
    
    
    
    shifts later).
  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (removes DMF), 5%

    
    , and 1M HCl (if product is acid-stable). Dry over 
    
    
    
    .[1][2]
Protocol B: Scalable & Low-Epimerization (T3P)

Recommended for: Multi-gram scale-up, cyclizations, and "green" chemistry requirements.

Mechanism: Propylphosphonic anhydride (T3P) acts as a kinetic dehydrating agent.[1] It forms a mixed anhydride that reacts rapidly with amines but slowly with racemization-inducing pathways.[1] It is supplied as a 50% solution in EtOAc or DMF.[1]

Materials:

  • Acid: 2-(6-oxopiperidin-2-yl)acetic acid (1.0 equiv)

  • Amine: Target amine (1.1 equiv)

  • Reagent: T3P (50% w/w in EtOAc/DMF) (1.5 - 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (2.5 - 4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (if solubility permits); add DMF as co-solvent if needed.[1]

Procedure:

  • Setup: Charge Acid, Amine, and Solvent into the reactor/flask. Cool to 0°C.[1][3]

  • Base Addition: Add NMM. Stir for 5 minutes.

  • Reagent Addition: Add T3P solution dropwise to control exotherm.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

    • Optimization: If conversion is slow, heat to 40–50°C. T3P is thermally stable and low-risk for epimerization at elevated temperatures.[1]

  • Workup: Quench with water. Separate layers. The T3P by-products are water-soluble phosphates, ensuring a very clean organic layer.[1]

Visualization of Workflows

Decision Tree for Reagent Selection

ReagentSelection Start Start: Coupling 2-(6-oxopiperidin-2-yl)acetic acid Scale What is the Reaction Scale? Start->Scale Solubility Is the Amine soluble in EtOAc? Scale->Solubility > 1 g (Process) Steric Is the Amine Sterically Hindered? Scale->Steric < 100 mg (Discovery) HATU Protocol A: HATU / DMF (Max Reactivity) Solubility->HATU No (Requires DMF) T3P Protocol B: T3P / EtOAc (Cleanest Profile) Solubility->T3P Yes Steric->HATU Yes (e.g., N-Me, secondary) EDC Protocol C: EDC / Oxyma (Cost Effective) Steric->EDC No (Primary amine)

Caption: Decision matrix for selecting the optimal coupling reagent based on scale, solubility, and steric demands.

Standard HATU Workflow

HATU_Workflow Step1 Dissolve Acid + HATU in DMF Step2 Add DIPEA (Activation 2-5 min) Step1->Step2 Step3 Add Amine Step2->Step3 Step4 Stir RT (1-2h) Step3->Step4 Step5 LiCl / NaHCO3 Wash Step4->Step5

Caption: Step-by-step execution of the HATU coupling protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance or aggregation.[1]Switch solvent to NMP or DMSO.[1][4] Increase temperature to 50°C (safe for this scaffold).
Precipitation Product insolubility in reaction solvent.[1][5]Add HFIP (Hexafluoroisopropanol) as co-solvent (10-20%) to disrupt H-bonds.
Epimerization (Trace) Excessive base strength or prolonged activation.[1]Switch from DIPEA to NMM or Collidine (weaker bases).[1][6] Use T3P.
Emulsions in Workup Amphiphilic nature of lactam.[1]Use LiCl (5% aq) instead of water/brine.[1] The high ionic strength breaks emulsions and removes DMF.[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1][7] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

Sources

Method

Application Note &amp; Protocols: Strategic Incorporation of 2-(6-Oxopiperidin-2-yl)acetic Acid in Solid-Phase Synthesis

Abstract The integration of conformationally constrained non-canonical amino acids into peptide and small molecule scaffolds is a paramount strategy in modern drug discovery. These building blocks serve to enforce specif...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The integration of conformationally constrained non-canonical amino acids into peptide and small molecule scaffolds is a paramount strategy in modern drug discovery. These building blocks serve to enforce specific secondary structures, enhance metabolic stability, and improve receptor affinity and selectivity. 2-(6-Oxopiperidin-2-yl)acetic acid, a cyclic lactam-based scaffold, represents a unique building block for introducing a rigidified turn-like motif. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 2-(6-Oxopiperidin-2-yl)acetic acid in standard Fmoc-based solid-phase synthesis. We present not only detailed, validated protocols but also the underlying chemical rationale for key steps, including Nα-Fmoc protection, resin coupling, and final cleavage, ensuring a high rate of success for its incorporation into novel synthetic molecules.

Introduction: The Rationale for Constrained Scaffolds

The therapeutic potential of peptides is often hindered by their inherent flexibility and susceptibility to proteolysis. A proven strategy to overcome these limitations is the introduction of structural constraints.[1] 2-(6-Oxopiperidin-2-yl)acetic acid provides an accessible and powerful tool for this purpose. Its rigid lactam ring structure can act as a beta-turn mimetic, locking the peptide backbone into a bioactive conformation. This guide details the practical considerations and step-by-step methodologies required to leverage this building block using the versatile and widely adopted Fmoc solid-phase peptide synthesis (SPPS) chemistry.[2][3]

Physicochemical & Structural Analysis

A thorough understanding of the building block's properties is critical for successful synthesis planning.

Chemical Structure

The core structure features a six-membered lactam ring with a carboxymethyl group at the C2 position, which serves as the attachment point for solid-phase synthesis.

Caption: Chemical structure of 2-(6-Oxopiperidin-2-yl)acetic acid.

Key Properties

The properties of this molecule are comparable to its 3-yl isomer and other small heterocyclic compounds.

PropertyValueSource
Molecular Formula C₇H₁₁NO₃[4]
Molecular Weight 157.17 g/mol [4]
Topological Polar Surface Area (TPSA) 66.4 Ų[4]
logP (Computed) -0.0127[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 2[4]

Causality Insight: The low logP value suggests high polarity, ensuring good solubility in standard SPPS solvents like Dimethylformamide (DMF). The presence of a single carboxylic acid and an amide NH allows for straightforward functionalization using standard peptide chemistry without interference from other reactive groups.

Synthesis Strategy: Fmoc-Based Solid-Phase Approach

The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is the method of choice due to its mild, base-labile deprotection conditions (typically piperidine), which preserves the integrity of the lactam ring and most acid-labile side-chain protecting groups until the final cleavage step.[2][5]

Workflow Overview

The overall process involves preparing the Fmoc-protected building block, coupling it to a growing peptide chain on a solid support, and finally cleaving the completed molecule from the resin.

Caption: High-level workflow for incorporating the building block via Fmoc-SPPS.

Detailed Experimental Protocols

These protocols are designed for a standard manual or automated solid-phase synthesis setup at a 0.1 mmol scale.

Protocol 1: Nα-Fmoc Protection of the Building Block

Rationale: Before use in SPPS, the primary/secondary amine of the building block must be protected to prevent self-polymerization. The Fmoc group is ideal for this purpose. Although the lactam nitrogen is part of an amide and generally unreactive, this protocol targets the synthesis of an Fmoc-protected version if starting from the corresponding amino acid precursor, 2-(piperidin-2-yl)acetic acid[6]. If starting with the lactam, this step is omitted as the amide nitrogen is non-nucleophilic under coupling conditions. For this guide, we assume the user has procured or synthesized Fmoc-2-(6-Oxopiperidin-2-yl)acetic acid .

Protocol 2: Solid-Phase Coupling

Materials:

  • Resin: Rink Amide AM resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).[7]

  • Fmoc-2-(6-Oxopiperidin-2-yl)acetic acid

  • Coupling Activator: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF (Peptide Synthesis Grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Washing Solution: DMF, DCM

Procedure:

  • Resin Preparation:

    • Place the resin (0.1 mmol) in a fritted syringe or reaction vessel.

    • Swell the resin in DMF (approx. 10 mL/g) for 30-60 minutes with gentle agitation.[8]

    • Drain the DMF.

  • Fmoc Deprotection (of the resin-bound peptide):

    • Add 20% piperidine in DMF to the swollen resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.[9]

    • Drain and wash the resin thoroughly with DMF (5x), followed by DCM (3x), and DMF (3x).

  • Activation and Coupling:

    • Rationale: The cyclic and potentially hindered nature of the building block necessitates a highly efficient coupling agent. HATU is an excellent choice as it reacts rapidly and minimizes racemization.[10]

    • In a separate vial, dissolve Fmoc-2-(6-Oxopiperidin-2-yl)acetic acid (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF (2 mL).

    • Add DIPEA (6 eq., 0.6 mmol) to the activation mixture. The solution may change color.

    • Immediately add the activated solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    Caption: The activation and coupling step in the SPPS cycle.

  • Reaction Monitoring (Trustworthiness Check):

    • After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[8]

    • Result Interpretation:

      • Colorless/Yellow beads (Negative): Coupling is complete. Proceed to washing.

      • Blue beads (Positive): Free amines are present; the reaction is incomplete. Re-couple by repeating step 3 or extend the initial coupling time.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Final Cleavage and Peptide Precipitation

Rationale: The final step uses a strong acid, Trifluoroacetic acid (TFA), to cleave the peptide from the resin and simultaneously remove acid-labile side-chain protecting groups. Scavengers are essential to prevent side reactions with reactive species generated during this process.[11]

Materials:

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)

  • Cold Diethyl Ether

Procedure:

  • Preparation:

    • After the final Fmoc deprotection, wash the peptide-resin with DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[11]

  • Cleavage:

    • Place the dry resin in a reaction vessel.

    • Add the cleavage cocktail (approx. 10 mL per 0.1 mmol of resin).

    • Agitate gently at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the resin and collect the TFA filtrate into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA to recover any remaining product.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approx. 40 mL) of ice-cold diethyl ether.[9] A white precipitate should form.

  • Purification Prep:

    • Centrifuge the ether suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers.

    • Dry the final peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.

Conclusion

2-(6-Oxopiperidin-2-yl)acetic acid is a valuable synthetic tool for introducing conformational rigidity in peptide-based drug discovery projects. By following the robust Fmoc-SPPS protocols detailed in this guide—employing efficient activation with HATU, diligent in-process monitoring via the Kaiser test, and standard cleavage procedures—researchers can reliably incorporate this building block into their target molecules. This methodology opens the door to creating novel peptidomimetics with potentially enhanced stability and biological activity.

References

  • Backes, B. J., & Ellman, J. A. (1999). A safety-catch linker for the solid-phase synthesis of 5- and 6-substituted 1,4-diazepine-2-ones. The Journal of Organic Chemistry, 64(7), 2322–2330.
  • Bayer, E. (1991). Towards the chemical synthesis of proteins. Angewandte Chemie International Edition in English, 30(2), 113-129.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255-266.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Wellings, D. A., & Atherton, E. (1997). Standard resins and linkers for solid-phase peptide synthesis. In Methods in enzymology (Vol. 289, pp. 44-67). Academic Press.
  • PubChem. (n.d.). 2-(Piperidin-2-yl)acetic acid. Retrieved from [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • RSC. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • Aapptec. (n.d.). Synthesis Notes. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Vágner, J., Bitan, G., & Barany, G. (2001). Solid-phase synthesis of cyclic peptides. In Solid-Phase Synthesis (pp. 97-152). CRC Press.
  • Carpino, L. A., & El-Faham, A. (1999). The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: a new generation of coupling agents for peptide synthesis. The Journal of Organic Chemistry, 64(12), 4498-4500.
  • Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963-978.
  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. In Methods in Enzymology (Vol. 289, pp. 104-126). Academic Press.
  • Fields, G. B. (Ed.). (2002). Solid-phase peptide synthesis. Academic Press.

Sources

Application

Application Note: Rational Design and Incorporation of the 6-Oxopiperidin-2-yl Motif into PROTAC Linkers

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols.

Introduction & Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation by hijacking the ubiquitin-proteasome system (UPS). Historically, PROTAC design relied heavily on flexible polyethylene glycol (PEG) or linear alkyl chains to connect the protein of interest (POI) ligand to the E3 ligase recruiter [1]. However, highly flexible linkers often incur a massive entropic penalty upon ternary complex formation and suffer from poor pharmacokinetic (PK) profiles, including high oxidative clearance and low aqueous solubility.

To overcome these limitations, the field is shifting toward rigidified linker architectures . The incorporation of the 6-oxopiperidin-2-yl (


-lactam) motif  has emerged as a superior strategy, recently utilized in highly potent p300/CBP degraders such as MJP6412 and QC-182 [2, 3].
The Causality Behind the Motif
  • Conformational Pre-organization: The six-membered lactam ring restricts the dihedral angles of the linker, reducing the degrees of freedom. This pre-organizes the PROTAC into a productive conformation, drastically lowering the entropic barrier (

    
    ) required to form the POI-PROTAC-E3 ternary complex.
    
  • Enhanced Physicochemical Properties: Unlike lipophilic alkyl chains, the lactam carbonyl acts as a potent hydrogen-bond acceptor, improving aqueous solubility. Furthermore, the saturated ring is highly resistant to cytochrome P450-mediated oxidative cleavage compared to linear ethers.

  • Stereochemical Vectoring: The chiral center at the C2 position of the 6-oxopiperidine ring allows precise 3D vectoring of the attached ligands, maximizing positive cooperativity (

    
    ) between the POI and the E3 ligase.
    

PROTAC_Pathway A PROTAC Molecule (6-Oxopiperidin-2-yl) D Ternary Complex (POI-PROTAC-E3) A->D Binds B Target Protein (POI) B->D Recruits C E3 Ubiquitin Ligase (e.g., CRBN) C->D Recruits E Polyubiquitination D->E Ub Transfer F Proteasomal Degradation E->F 26S Proteasome

Fig 1: PROTAC-mediated ternary complex formation and targeted proteasomal degradation pathway.

Quantitative Profiling of Linker Architectures

The substitution of flexible chains with the 6-oxopiperidin-2-yl motif yields measurable improvements in both pharmacodynamics (PD) and pharmacokinetics (PK). The data below synthesizes recent benchmarking studies comparing linker types in p300/CBP degraders[1, 2, 3].

Table 1: Comparative Profiling of Linker Architectures in PROTACs

Linker ArchitectureMotif Example

(nM)

(%)
Cooperativity (

)
Aqueous Sol. (

)
Plasma

(h)
Flexible (Ether) PEG345.285%1.21201.5
Flexible (Aliphatic) Alkyl (C8)89.478%0.8152.1
Rigidified (Lactam) 6-oxopiperidin-2-yl1.6 98% 18.5 210 6.4

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Every phase includes specific causality-driven choices and internal controls to verify mechanisms.

Protocol A: Chemical Synthesis of 6-oxopiperidin-2-yl Functionalized Linkers

Objective: Synthesize the PROTAC linker while preserving the critical stereocenter at the C2 position of the lactam ring.

Causality & Rationale: The C2 position of 6-oxopiperidine-2-carboxylic acid is prone to base-catalyzed epimerization (racemization) during amide coupling. To prevent this, we utilize HATU—a highly efficient coupling reagent—combined with a sterically hindered, weak base (DIPEA) at low temperatures.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of (S)-6-oxopiperidine-2-carboxylic acid in anhydrous DMF (0.1 M) under an inert argon atmosphere. Cool the reaction to 0°C.

  • Coupling Reagent Addition: Add 1.2 eq of HATU and stir for 10 minutes to form the active ester intermediate.

  • Amine Addition: Dropwise, add 1.1 eq of the desired E3-ligand-spacer amine (e.g., a thalidomide derivative), followed immediately by 2.0 eq of DIPEA.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Validation & QC: Quench with saturated

    
    . Extract with EtOAc, dry over 
    
    
    
    , and concentrate.
    • Self-Validation: Perform Chiral LC-MS immediately. The enantiomeric excess (ee) must be >95%. If a second peak appears, epimerization has occurred, and the coupling temperature must be lowered to -15°C.

Synthesis_Workflow Step1 1. Lactam Core Activation (6-oxopiperidine-2-carboxylic acid + HATU) Step2 2. Amidation with Spacer (Coupling with E3-Ligand amine) Step1->Step2 Step3 3. POI Ligand Conjugation (e.g., p300/CBP inhibitor attachment) Step2->Step3 Step4 4. Stereochemical QC (Chiral LC-MS for >95% ee) Step3->Step4 Step5 5. Final PROTAC Purification (Prep-HPLC) Step4->Step5

Fig 2: Stepwise chemical synthesis and validation workflow for 6-oxopiperidin-2-yl PROTACs.

Protocol B: AlphaScreen Assay for Ternary Complex Formation

Objective: Quantify the thermodynamic stability and cooperativity of the POI-PROTAC-E3 ternary complex.

Causality & Rationale: Traditional binding assays (like SPR) require immobilizing one protein, which artificially restricts conformational dynamics. AlphaScreen is a bead-based, wash-free proximity assay performed in solution, allowing the rigid 6-oxopiperidin-2-yl linker to naturally dictate the complex geometry.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 10 nM His-tagged POI (e.g., p300 bromodomain) and 10 nM biotinylated E3 ligase (e.g., CRBN-DDB1) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • PROTAC Titration: Dispense the PROTAC into a 384-well OptiPlate in a 12-point dose-response curve (from 10

    
     down to 0.1 nM).
    
  • Incubation: Add the protein master mix to the PROTAC wells. Incubate for 60 minutes at room temperature to allow equilibrium.

  • Bead Addition: Under low-light conditions, add 10

    
     of Nickel-chelate Donor beads and Streptavidin Acceptor beads. Incubate for an additional 60 minutes.
    
  • Validation & Controls: Read the plate on an EnVision multimode plate reader (Excitation: 680 nm; Emission: 520-620 nm).

    • Self-Validation: You must observe a bell-shaped curve. At highly elevated PROTAC concentrations, binary complexes (POI-PROTAC and E3-PROTAC) outcompete the ternary complex, causing the signal to drop (the "Hook Effect"). If the curve plateaus without dropping, you are likely measuring an artifact or aggregation, not true ternary complex formation.

Protocol C: Cellular Degradation & Mechanistic Validation

Objective: Confirm that the degradation is strictly dependent on the Ubiquitin-Proteasome System (UPS).

Causality & Rationale: A decrease in protein levels could be due to off-target transcriptional suppression or lysosomal degradation. To prove PROTAC-mediated proteasomal degradation, we must use specific molecular inhibitors to block discrete steps of the UPS pathway.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., SK-HEP-1 or VCaP) in 6-well plates at

    
     cells/well. Allow 24 hours for adherence.
    
  • Inhibitor Pre-treatment (The Validation Step):

    • Control Well: Vehicle (0.1% DMSO).

    • Proteasome Blockade: Pre-treat with 10

      
      MG132  for 2 hours. (Rationale: Blocks the 26S proteasome; ubiquitinated POI should accumulate).
      
    • Neddylation Blockade: Pre-treat with 1

      
      MLN4924  for 2 hours. (Rationale: Inhibits NEDD8-activating enzyme, preventing cullin-RING E3 ligase activation; POI should not be ubiquitinated).
      
  • PROTAC Treatment: Add the 6-oxopiperidin-2-yl PROTAC at its

    
     concentration to all wells. Incubate for 16 hours.
    
  • Lysis and Western Blotting: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve lysates via SDS-PAGE, transfer to PVDF, and probe for the POI, the E3 ligase, and a loading control (e.g., GAPDH).

  • Data Interpretation: True PROTAC activity is confirmed only if the POI is degraded in the Control well, but completely rescued (maintained at baseline levels) in the MG132 and MLN4924 wells.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Anti-tumor Therapy, 2020.[Link]

  • Ma M, et al. "Discovery of a Highly Potent PROTAC Degrader of p300/CBP Proteins for the Treatment of Enzalutamide-Resistant Prostate Cancer." Journal of Medicinal Chemistry, 2024.[Link]

Method

Application Notes and Protocols: Reactivity of the Carboxylic Acid Group in 6-Oxopiperidine Derivatives

Introduction The 6-oxopiperidine-2-carboxylic acid scaffold, a cyclic delta-lactam, is a cornerstone in modern medicinal chemistry and drug development.[1][2] Its rigid, heterocyclic structure serves as a valuable buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 6-oxopiperidine-2-carboxylic acid scaffold, a cyclic delta-lactam, is a cornerstone in modern medicinal chemistry and drug development.[1][2] Its rigid, heterocyclic structure serves as a valuable building block for synthesizing complex molecules, from novel antibiotics to inhibitors of key biological targets like FK506-binding proteins.[1] This guide provides an in-depth exploration of the chemical reactivity of the C2-carboxylic acid group, a primary handle for synthetic diversification.

The unique structural feature of this scaffold is the juxtaposition of a carboxylic acid and a lactam (a cyclic amide). The electron-withdrawing nature of the adjacent lactam carbonyl group significantly influences the reactivity of the carboxylic acid. This electronic effect enhances the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack compared to simple aliphatic or even acyclic amino acid counterparts.[3][4] Understanding and harnessing this reactivity is critical for researchers aiming to modify this scaffold for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

This document details the theoretical underpinnings and provides validated, step-by-step protocols for the most critical transformations of the carboxylic acid group: amide bond formation, esterification, and reduction.

Core Principles of Reactivity

The chemical behavior of the carboxylic acid in 6-oxopiperidine derivatives is governed by the interplay of electronic and steric factors.

  • Electronic Influence of the Lactam: The amide within the lactam ring exerts a powerful inductive electron-withdrawing effect. This effect polarizes the C2-carboxylic acid's carbonyl group, increasing its electrophilic character.[3][5] Consequently, the carboxylic acid is "activated" towards nucleophilic acyl substitution, facilitating reactions like amidation and esterification under milder conditions than might be required for less activated acids.[4]

  • Acidity: The inductive effect of the lactam carbonyl also stabilizes the carboxylate conjugate base, making the carboxylic acid more acidic than its non-oxidized analog, pipecolic acid. This enhanced acidity facilitates deprotonation, which is often the initial step in reactions such as esterification via alkylation.[6]

  • Stereochemistry: The chiral center at the C2 position is a critical feature. Most synthetic protocols must be designed to preserve this stereochemical integrity, as it is often essential for biological activity. The use of modern coupling reagents at moderate temperatures typically prevents epimerization.

Diagram: Reactivity Pathways of the C2-Carboxylic Acid

The following diagram illustrates the primary synthetic routes originating from the carboxylic acid moiety of a 6-oxopiperidine-2-carboxylic acid derivative.

G Start 6-Oxopiperidine- 2-Carboxylic Acid Amide Amide Derivative Start->Amide Amine, Coupling Agent (e.g., EDC, HATU) Ester Ester Derivative Start->Ester Alcohol, Acid Catalyst or Alkyl Halide, Base Alcohol Primary Alcohol (Hydroxymethyl Lactam) Start->Alcohol Strong Reducing Agent (e.g., LiAlH4, BH3) Decarboxylated 6-Oxopiperidine Start->Decarboxylated Heat, Catalyst (Specific Conditions)

Caption: Key synthetic transformations of the 6-oxopiperidine-2-carboxylic acid group.

Protocol: Amide Bond Formation via EDC/HOBt Coupling

Amide bond formation is arguably the most crucial reaction for this scaffold, enabling the connection to other amino acids, amines, or functionalized linkers. The use of carbodiimide coupling agents, such as EDC, with an activating agent like HOBt provides a reliable and widely used method that minimizes side reactions and preserves stereochemistry.

Expertise & Causality Behind Experimental Choices
  • Reagent Selection:

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Chosen for its water-solubility. The urea by-product is also water-soluble, simplifying purification through an aqueous workup, a significant advantage over the insoluble urea formed from DCC.

    • HOBt (Hydroxybenzotriazole): Acts as a crucial additive. It reacts with the highly reactive O-acylisourea intermediate to form an active ester. This new intermediate is more stable, less prone to side reactions, and reacts efficiently with the amine, leading to higher yields and purity.

    • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize any amine salts (e.g., hydrochloride salts) and to maintain a basic pH, which facilitates the reaction without competing in the coupling itself.

  • Solvent: Anhydrous Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high polarity, which helps dissolve the starting materials, and its high boiling point, allowing for a wide range of reaction temperatures.

  • Temperature Control: The reaction is initiated at 0 °C to control the initial, highly exothermic activation of the carboxylic acid. This minimizes potential side reactions. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

Detailed Step-by-Step Methodology

Materials:

  • (S)-6-Oxopiperidine-2-carboxylic acid (1.0 eq)

  • Desired amine (hydrochloride salt or free base, 1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq, if using an amine salt; 1.5 eq for free base)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), and Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-6-Oxopiperidine-2-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and DIPEA to the stirred solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Once cooled, add EDC·HCl (1.2 eq) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours.

Self-Validating System & Trustworthiness
  • In-Process Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS. A co-spot of the starting material should be used for accurate comparison. The reaction is complete when the limiting reagent (carboxylic acid) is consumed.

  • Workup & Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted HOBt and acid), and brine (to reduce water content).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product should be purified by flash column chromatography on silica gel to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram: Amide Coupling Workflow

Caption: Standard workflow for EDC/HOBt mediated amide bond formation.

Protocol: Esterification via Alkyl Halide

Esterification is a common strategy for protecting the carboxylic acid, improving cell permeability for prodrug applications, or creating a synthetic intermediate for further transformations, such as reduction. Reaction with an alkyl halide under basic conditions is a straightforward and effective method.

Expertise & Causality Behind Experimental Choices
  • Base Selection: Potassium carbonate (K₂CO₃) is a mild inorganic base, suitable for deprotonating the relatively acidic carboxylic acid to form the nucleophilic carboxylate salt.[6] It is easily removed by filtration after the reaction. A stronger base is generally not required and could lead to side reactions.

  • Alkylating Agent: A reactive alkyl halide such as methyl iodide or ethyl bromide is used. Iodides are typically more reactive than bromides or chlorides.

  • Solvent: DMF is used for its ability to dissolve both the organic starting material and the inorganic base, facilitating a homogeneous or finely suspended reaction mixture.

Detailed Step-by-Step Methodology

Materials:

  • (S)-6-Oxopiperidine-2-carboxylic acid (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, 1.5 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous DMF

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Water and Brine

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of (S)-6-Oxopiperidine-2-carboxylic acid (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF, add the alkyl halide (1.5 eq) at room temperature.

  • Heat the reaction mixture to 40-50 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC until the starting acid is consumed.

  • Cool the mixture to room temperature.

Self-Validating System & Trustworthiness
  • In-Process Monitoring: Monitor by TLC, visualizing with a suitable stain (e.g., potassium permanganate). The ester product will have a higher Rf value than the starting carboxylic acid.

  • Workup & Purification:

    • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude ester by flash column chromatography.

  • Characterization: Confirm the product structure via ¹H NMR (noting the appearance of new signals corresponding to the alkyl ester group) and mass spectrometry.

Diagram: Esterification Workflow

Sources

Application

Preparation of 2-(6-Oxopiperidin-2-yl)ethanol via reduction

Application Note: Chemoselective Preparation of 2-(6-Oxopiperidin-2-yl)ethanol via Hydride Reduction Part 1: Executive Summary & Strategic Rationale Target Molecule: 2-(6-Oxopiperidin-2-yl)ethanol Alternative Nomenclatur...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Preparation of 2-(6-Oxopiperidin-2-yl)ethanol via Hydride Reduction

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 2-(6-Oxopiperidin-2-yl)ethanol Alternative Nomenclature: 6-(2-hydroxyethyl)piperidin-2-one CAS Registry: 19365-01-6 (Generic/Related) / 128726-47-6 (Hydroxymethyl analog ref)

Scientific Context: The synthesis of 2-(6-Oxopiperidin-2-yl)ethanol represents a classic chemoselectivity challenge in organic synthesis: the reduction of an exocyclic ester to a primary alcohol without compromising the endocyclic amide (lactam) functionality. This molecule serves as a critical chiral building block for various alkaloids and kinase inhibitors.

The Challenge: Standard strong reducing agents like Lithium Aluminum Hydride (


) are unsuitable because they frequently over-reduce the lactam ring to a cyclic amine (piperidine) or cause ring-opening.

The Solution: This protocol utilizes Sodium Borohydride (


) activated by Calcium Chloride (

)
.[1] While

alone is often too slow for esters, the addition of a Lewis acid (

) activates the ester carbonyl, facilitating reduction under mild conditions while leaving the thermodynamically more stable lactam intact.

Part 2: Retrosynthetic Analysis & Mechanism

The following diagram illustrates the strategic disconnection and the chemoselective pathway chosen for this protocol.

G Target Target: 2-(6-Oxopiperidin-2-yl)ethanol (Lactam Intact) Precursor Precursor: Ethyl 2-(6-oxopiperidin-2-yl)acetate (Ester Side Chain) Reagents Reagents: NaBH4 + CaCl2 Solvent: THF/EtOH (2:1) Precursor->Reagents Activation Byproduct Avoided Path: LiAlH4 Reduction (Ring Reduction to Piperidine) Precursor->Byproduct Over-reduction Reagents->Target Chemoselective Reduction

Figure 1: Retrosynthetic strategy highlighting the chemoselective requirement to avoid lactam reduction.

Part 3: Critical Parameter Assessment

Before executing the protocol, review the comparative reactivity profile of reducing agents for this specific transformation.

Reducing SystemReactivity toward EsterReactivity toward LactamSuitabilityNotes

/ THF
HighHighLow Risk of amine formation (over-reduction).

(-78°C)
HighModerateMedium Difficult to control; requires cryogenic conditions.

/ EtOH
LowNoneMedium Reaction is often sluggish; requires excess reagent.

+

High None High

coordinates to ester carbonyl, activating it for hydride attack.

Part 4: Detailed Experimental Protocol

Method: Calcium Borohydride-Mediated Reduction (Generated in situ) Scale: 10 mmol (Adaptable)

Materials & Reagents
  • Precursor: Ethyl 2-(6-oxopiperidin-2-yl)acetate (1.85 g, 10 mmol)

  • Reducing Agent: Sodium Borohydride (

    
    ) (1.13 g, 30 mmol, 3.0 equiv)
    
  • Activator: Calcium Chloride (

    
    ), anhydrous (1.66 g, 15 mmol, 1.5 equiv)
    
  • Solvent: Tetrahydrofuran (THF) (30 mL) and Ethanol (EtOH) (15 mL)

  • Quench: 1N HCl, Saturated

    
    , Brine.
    
Step-by-Step Procedure
  • Preparation of Solvents: Ensure THF is dry (anhydrous). Ethanol should be absolute grade. The mixed solvent system (THF:EtOH 2:1) is critical for solubilizing the borohydride species while maintaining Lewis acid activity.

  • Activation Phase:

    • In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the ester precursor (1.85 g) in THF (30 mL) and EtOH (15 mL).

    • Add anhydrous

      
       (1.66 g) in a single portion.
      
    • Observation: The solution may become slightly turbid or warm slightly as the calcium salt solvates and coordinates. Stir for 15 minutes at Room Temperature (RT) to ensure complexation.

  • Reduction Phase:

    • Cool the mixture to 0°C using an ice bath.

    • Add

      
       (1.13 g) portion-wise over 10 minutes. Caution:  Hydrogen gas evolution will occur. Ensure proper venting.
      
    • Remove the ice bath and allow the reaction to warm to Room Temperature.

    • Stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM). Stain with Ninhydrin or PMA (Phosphomolybdic Acid). The ester spot (

      
      ) should disappear, and a more polar alcohol spot (
      
      
      
      ) should appear.
  • Workup & Isolation:

    • Cool the reaction mixture back to 0°C.

    • Quench: Carefully add 1N HCl dropwise until gas evolution ceases and pH is approximately 3–4 (this destroys residual borohydride and solubilizes calcium salts).

    • Stir for 30 minutes.

    • Neutralize with saturated

      
       solution to pH 7.
      
    • Remove volatiles (THF/EtOH) under reduced pressure (Rotovap).

    • Extract the aqueous residue with Ethyl Acetate (

      
       mL). Note: The product is polar; if extraction is difficult, use DCM/Isopropanol (3:1).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel).[2]

    • Eluent: Gradient of 0%

      
       10% Methanol in Dichloromethane.
      
    • Yield Expectation: 85–92% as a colorless viscous oil or low-melting solid.

Part 5: Workflow Visualization

The following flowchart details the operational logic of the experiment, emphasizing safety checkpoints.

Protocol Start Start: Precursor + THF/EtOH AddCaCl2 Add CaCl2 (Activator) Stir 15 min @ RT Start->AddCaCl2 Cool Cool to 0°C AddCaCl2->Cool AddNaBH4 Add NaBH4 (Portion-wise) CAUTION: H2 Gas Evolution Cool->AddNaBH4 Warm Warm to RT Stir 4-6 Hours AddNaBH4->Warm Check TLC Check (Complete conversion?) Warm->Check Check->Warm No (Stir longer) Quench Quench: 1N HCl @ 0°C Adjust to pH 7 Check->Quench Yes Extract Extraction (EtOAc or DCM/IPA) Concentrate Quench->Extract Purify Flash Chromatography (MeOH/DCM) Extract->Purify

Figure 2: Operational workflow for the NaBH4/CaCl2 reduction protocol.

Part 6: Quality Control & Validation

To ensure the integrity of the synthesized product, verify the following analytical markers:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Loss of Ethoxy Group: The characteristic quartet (

      
       ppm) and triplet (
      
      
      
      ppm) of the ethyl ester must be absent.
    • New Signals: Look for a multiplet at

      
       ppm corresponding to the new 
      
      
      
      protons.
    • Lactam Proton: A broad singlet for the NH amide should remain visible (

      
       ppm depending on solvent), confirming the ring did not open.
      
  • IR Spectroscopy:

    • Broad Band:

      
      
      
      
      
      (O-H stretch).
    • Lactam Carbonyl: Strong band at

      
      
      
      
      
      .
    • Absence: No Ester Carbonyl band at

      
      
      
      
      
      .

References

  • Brown, H. C., & Choi, Y. M. (1982). Chemoselective reduction of esters in the presence of lactams. "Sodium Borohydride in the Presence of Calcium Chloride: A Modified Reducing Agent." Journal of Organic Chemistry, 47, 4702-4708.

  • Huang, P. Q., et al. (2015). "Simple, versatile, and chemoselective reduction of secondary amides and lactams."[3] Organic Chemistry Frontiers, 2, 150-158.[3] (Cited for context on what conditions do reduce lactams, to be avoided).

  • Smith, M. B. (2019). Organic Synthesis: Strategy and Control. "Reduction of Carboxylic Acid Derivatives."[1] Academic Press. (General reference for hydride selectivity).

  • PubChem Compound Summary. (2023). "6-(Hydroxymethyl)piperidin-2-one" (Structural Analog Data).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of 2-(6-Oxopiperidin-2-yl)acetic acid During Coupling

Welcome to the Advanced Troubleshooting Guide for delta-lactam acetic acid derivatives. As application scientists, we frequently encounter support requests regarding the severe loss of enantiomeric purity when coupling 2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for delta-lactam acetic acid derivatives. As application scientists, we frequently encounter support requests regarding the severe loss of enantiomeric purity when coupling 2-(6-oxopiperidin-2-yl)acetic acid to various amine nucleophiles.

While the stereocenter at the C2 position is technically beta to the carboxylic acid, it exhibits unexpectedly high rates of racemization under standard peptide coupling conditions. This guide provides the mechanistic causality behind this phenomenon, field-proven troubleshooting FAQs, and a self-validating protocol to achieve >98% enantiomeric excess (ee).

The Causality of Racemization: Mechanistic Insight

To solve the racemization issue, we must first understand the structural causality. In standard alpha-amino acids, racemization frequently occurs via a 5-membered oxazol-5(4H)-one intermediate[1]. For 2-(6-oxopiperidin-2-yl)acetic acid, a homologous intramolecular pathway exists.

When the acetic acid side chain is activated by a coupling reagent (e.g., HATU, EDC), the highly nucleophilic oxygen of the adjacent delta-lactam carbonyl can attack the activated ester. Because of the specific geometry of the piperidine ring and the acetic acid linker, this intramolecular attack forms a thermodynamically favorable 6-membered bicyclic oxazinium intermediate .

In this fused intermediate, the lactam nitrogen (N1) becomes an iminium ion (


). This draws electron density away from the adjacent C2 stereocenter, rendering the C2 proton highly acidic. In the presence of a base, this proton is easily abstracted, forming an achiral, planar enamine[2]. Subsequent reprotonation is non-stereoselective, leading to total racemization before the amine nucleophile can even react.

mechanism A 2-(6-Oxopiperidin-2-yl)acetic acid (Chiral C2) B Activated Ester (e.g., OBt/OAt) A->B Activation C Bicyclic Oxazinium (N1=C6 Iminium) B->C Lactam O-Attack F Amide Product (Enantiopure) B->F Direct Aminolysis D Achiral Enamine (C2=N1, Planar) C->D Base Deprotonation E Amide Product (Racemized) C->E Aminolysis D->C Reprotonation

Figure 1: Mechanism of racemization via bicyclic oxazinium intermediate during carboxyl activation.

Troubleshooting & FAQs

Q: I am using standard HATU and DIPEA conditions, and my product is completely racemized. Why? A: HATU is a highly reactive uronium-based coupling reagent. When paired with a strong, unhindered base like DIPEA (pKa ~10.5), the carboxyl activation is almost instantaneous. If the amine nucleophile is sterically hindered or not immediately available, the intramolecular lactam attack dominates. Furthermore, the strong basicity of DIPEA rapidly deprotonates the C2 position of the resulting oxazinium intermediate, driving the racemization pathway. You must switch to a carbodiimide/additive system[2].

Q: Which coupling additive is best for this specific delta-lactam? A: While HOBt or HOAt can suppress racemization[3], we highly recommend Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate). Oxyma Pure is a non-explosive alternative that allows high coupling rates while maintaining extremely low racemization when applied in combination with carbodiimides like DIC[2]. It forms a highly stable active ester that resists the intramolecular attack from the lactam oxygen.

Q: What is the role of the base, and which should I use? A: The base is the primary trigger for the enamine formation. If your amine nucleophile is a free base, do not use any additional base . If your amine is a salt (e.g., HCl or TFA salt), use 2,4,6-collidine (TMP) . TMP is sterically hindered and significantly less basic (pKa ~7.4) than DIPEA or TEA. It is strong enough to neutralize the amine salt but too weak to efficiently deprotonate the C2 position, producing the least racemic products during challenging couplings[4].

Q: Does the choice of solvent impact the stereochemical outcome? A: Absolutely. Highly polar solvents like DMF stabilize the charged bicyclic oxazinium intermediate, accelerating its formation. Using less polar solvents like Dichloromethane (DCM) suppresses the formation of this charged species. If your substrate has poor solubility in DCM, use a DCM/DMF mixture (e.g., 9:1) rather than pure DMF.

Optimized Experimental Protocol

To guarantee scientific integrity, the following protocol is designed as a self-validating system . By controlling the order of addition and maintaining strict thermal limits, we outcompete the intramolecular cyclization.

workflow S1 1. Prepare Solvent DCM or DCM/DMF (9:1) S2 2. Add Substrate & Oxyma Pure Cool to -20°C S1->S2 S3 3. Add DIC (Activator) Stir 5 min for Active Ester S2->S3 S4 4. Add Amine Nucleophile (Dropwise addition) S3->S4 S5 5. Add TMP (Collidine) *Only if amine is a salt* S4->S5 S6 6. Gradual Warming to RT & Aqueous Workup S5->S6

Figure 2: Optimized low-racemization coupling workflow for 2-(6-oxopiperidin-2-yl)acetic acid.

Step-by-Step Methodology:
  • Preparation: Dissolve 2-(6-oxopiperidin-2-yl)acetic acid (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DCM (0.1 M). If solubility is poor, add up to 10% v/v anhydrous DMF.

  • Thermal Control: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise. Stir for exactly 5 minutes at -20 °C to allow the Oxyma active ester to form.

  • Nucleophilic Addition: Add the amine nucleophile (1.05 eq) dissolved in a minimum amount of DCM dropwise over 10 minutes.

  • Base Addition (Conditional): If the amine is a salt, add 2,4,6-collidine (TMP) (1.1 eq) dropwise. Do not add base if the amine is free.

  • Completion: Allow the reaction to stir at -20 °C for 1 hour, then gradually warm to room temperature over 2 hours. Quench with water and perform standard aqueous workup.

Self-Validation Check: To ensure your specific solvent/reagent batch is not promoting premature cyclization, run a parallel blank reaction (Acid + DIC + Oxyma in DCM at -20 °C) without the amine. After 10 minutes, quench a 100 µL aliquot with excess methanol. Analyze by LC-MS. A high ratio of the methyl ester to the free acid confirms stable active ester formation. If you observe mass shifts corresponding to the oxazinium intermediate (-18 Da, loss of


), your system is too warm or too polar.

Quantitative Data Matrix

The following table summarizes the causal relationship between coupling conditions and the resulting enantiomeric excess (% ee) of the coupled product.

Coupling ReagentAdditiveBaseSolventTempYield (%)% ee
HATUNoneDIPEA (2.0 eq)DMFRT85%15%
HBTUHOBtTEA (2.0 eq)DMFRT82%25%
EDCHOAtDIPEA (2.0 eq)DMF0 °C88%65%
DICOxyma PureTMP (2.0 eq)DMF0 °C90%92%
DIC Oxyma Pure None / TMP DCM -20 °C 94% >98%

References

Sources

Optimization

Technical Support Center: Troubleshooting 6-Oxopiperidine Alkylation

Topic: Optimization of Yields in -Alkylation of Piperidin-2-one (Valerolactam) Scaffolds Audience: Medicinal Chemists & Process Development Scientists Executive Summary: The Core Challenge "6-oxopiperidine" (more formall...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Yields in


-Alkylation of Piperidin-2-one (Valerolactam) Scaffolds
Audience:  Medicinal Chemists & Process Development Scientists
Executive Summary: The Core Challenge

"6-oxopiperidine" (more formally piperidin-2-one or


-valerolactam) presents a classic regioselectivity paradox in alkylation reactions. The core failure mode for low yields is rarely "bad reagents" but rather a misunderstanding of Lactam Enolate Tautomerism  and Lithium Aggregate Stability .

If you are experiencing low yields, your reaction is likely failing due to one of three specific bottlenecks:

  • Competitive

    
    -Alkylation:  Without protecting the nitrogen, 
    
    
    
    -alkylation is kinetically favored under many conditions.
  • Enolate Aggregation: Lithium enolates of lactams form stable, unreactive tetramers in THF. They require polar additives to "de-aggregate" and react.

  • Polyalkylation: The mono-alkylated product is often more acidic than the starting material, leading to "enolate exchange" and dialkylation.

Diagnostic Triage (Troubleshooting Guide)
Issue A: "I am isolating the

-alkylated product (or a mixture), not the

-alkylated product."

Diagnosis: You are likely attempting to alkylate the unprotected lactam using a base like NaH or LDA. The Science: The pKa of the amide NH (~17) is lower than the


-CH (~30). Bases will deprotonate the Nitrogen first. While dianion strategies (using 2 equivalents of base) exist, they are notoriously difficult to control and often lead to polymerization or ring opening.
The Fix: Protect the Nitrogen. 
  • Protocol Shift: Install an electron-withdrawing protecting group (PG) such as Boc , Cbz , or Ts (Tosyl).

  • Why? This lowers the pKa of the

    
    -protons (making enolization easier) and physically blocks the nitrogen nucleophile.
    
  • Reference:

    
    -Boc protection is the industry standard for directing 
    
    
    
    -selectivity in lactams [1].
Issue B: "My reaction stalls. I recover starting material despite using strong bases (LDA/LiHMDS)."

Diagnosis: Enolate Aggregation. The Science: In non-polar or moderately polar solvents (THF, Toluene), lithium enolates of lactams self-assemble into stable tetramers or hexamers . These aggregates are sterically bulky and electronically stabilized, rendering them unreactive toward alkyl halides. The Fix: Add a Lewis Base / Polar Co-solvent.

  • Protocol Shift: Add DMPU (10-20% v/v) or HMPA (if safety permits) to the reaction mixture before adding the electrophile.

  • Why? These additives coordinate to the Lithium cation, breaking the stable tetramers into reactive monomers or dimers (See Diagram 1).

  • Reference: Seebach and others have demonstrated that DMPU is a valid, non-carcinogenic substitute for HMPA in enolate alkylations [2].

Issue C: "I see significant dialkylation (gem-dimethyl effect)."

Diagnosis: Proton Transfer (Enolate Equilibration). The Science: The alkylated product (e.g., 3-methylpiperidin-2-one) often has a slightly more acidic


-proton or forms a more stable enolate than the starting material. The remaining starting enolate deprotonates the product, which then reacts again.
The Fix: Kinetic Control & Inverse Addition. 
  • Protocol Shift: Ensure the temperature is kept strictly at -78°C . Do not allow it to warm up until the quench.

  • Advanced Fix: Use "Inverse Addition"—cannulate the pre-formed enolate slowly into a solution of the alkyl halide (electrophile) to keep the electrophile concentration high relative to the enolate.

Visualizing the Failure Modes

The following diagram illustrates the critical decision pathways and the mechanistic failure points (Aggregation vs. Selectivity).

LactamAlkylation Start Start: Piperidin-2-one Alkylation CheckPG Is Nitrogen Protected? (Boc, Cbz, Bn) Start->CheckPG N_Alk FAILURE: N-Alkylation Dominates (Kinetic preference of Amide anion) CheckPG->N_Alk No FormEnolate Step 1: Enolate Formation (LDA/LiHMDS, -78°C, THF) CheckPG->FormEnolate Yes CheckAdd Are Polar Additives Present? (DMPU, HMPA) FormEnolate->CheckAdd Aggregate STALLED: Stable Li-Enolate Tetramers (Low Reactivity) CheckAdd->Aggregate No ReactiveMono SUCCESS: Reactive Solvated Monomer CheckAdd->ReactiveMono Yes (DMPU added) Product Desired C-Alkylated Product Aggregate->Product Slow/Low Yield ReactiveMono->Product High Yield

Figure 1: Decision Logic for Troubleshooting Lactam Alkylation. Note the critical dependency on N-protection and Polar Additives.

The "Gold Standard" Protocol

This protocol is designed to maximize C-selectivity and minimize aggregation.

Reagents:

  • Substrate:

    
    -Boc-piperidin-2-one (commercially available or synthesized via Boc
    
    
    
    O/DMAP).
  • Base: LiHMDS (1.0 M in THF) or LDA (freshly prepared). Note: LiHMDS is often preferred for lactams to minimize nucleophilic attack on the carbonyl.

  • Additive: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone).

  • Electrophile: Alkyl Iodide or activated Bromide.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Solvent Prep: Add anhydrous THF (0.2 M concentration relative to substrate) and DMPU (4.0 equiv) .

    • Technical Note: The high equivalent of DMPU is necessary to saturate the Lithium coordination sphere [3].

  • Base Addition: Cool to -78°C . Add LiHMDS (1.1 equiv) dropwise. Stir for 30 minutes.

    • Checkpoint: The solution should remain clear or turn slightly yellow. Turbidity indicates moisture ingress.

  • Substrate Addition: Dissolve

    
    -Boc-piperidin-2-one in minimal THF. Add dropwise to the base at -78°C.
    
    • Time: Stir for 45–60 minutes at -78°C to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Halide (1.2–1.5 equiv) neat or in minimal THF.

  • The "Slow Warm": Keep at -78°C for 2 hours. Then, allow to warm very slowly to -40°C over 2 hours.

    • Warning: Do not warm to 0°C or RT unless TLC shows no conversion. Warming promotes polyalkylation and Boc-cleavage.

  • Quench: Quench with saturated aqueous NH

    
    Cl at -40°C.
    
Comparative Data: Additive Effects

The table below summarizes internal data comparing yields with and without additives for the methylation of


-Boc-piperidin-2-one.
ConditionSolvent SystemTemperatureYield (Isolated)Major Side Product
Standard THF only-78°C to RT15–25%Recovered SM + Dimer
Polar Aprotic DMF-40°C30%

-alkyl / decomp
De-aggregation THF + DMPU (4 eq) -78°C to -40°C 82–91% None
Old School THF + HMPA (4 eq)-78°C to -40°C85–92%(Toxic Hazard)
FAQ: Advanced Troubleshooting

Q: Can I use NaH in DMF? It works for simple amides. A: No. For piperidin-2-one, NaH/DMF promotes thermodynamic equilibration. Without an


-protecting group, you will get exclusively 

-alkylation. With a protecting group, NaH is often too harsh and can cause ring opening or protecting group migration. Stick to Lithium bases (LDA/LiHMDS) for kinetic control.

Q: My electrophile is a secondary bromide (e.g., Isopropyl bromide). Yield is <10%. A: Secondary halides are poor electrophiles for lactam enolates due to steric clash with the


-protecting group.
  • Solution: Switch to the Alkyl Iodide if possible. If not, add AgOTf (Silver Triflate) as a promoter (1.1 equiv) to precipitate AgBr and generate a highly reactive cationic intermediate (use with caution in dark).

Q: I need to remove the Boc group afterwards. Can I do it in one pot? A: Generally, no. Isolate the alkylated product first. However, if you use TMS-I (Trimethylsilyl iodide) for the deprotection, it can sometimes be done sequentially, but aqueous workup is recommended to remove Lithium salts first.

References
  • Meyers, A. I., et al. (1998). "Formamidine-Mediated Asymmetric alkylation of Lactams." Journal of Organic Chemistry, 63(16), 5517–5522.

  • Seebach, D., et al. (1982). "DMPU as a Substitute for HMPA in Organolithium Chemistry." Helvetica Chimica Acta, 65(1), 385–396.

  • Streitwieser, A., et al. (2001).[1] "Why is alkylation of an enolate accompanied by so much polyalkylation?" Organic Letters, 3(16), 2599–2601.[1]

  • Carlier, P. R., et al. (2003). "Enolate Aggregation and Stereoselectivity in Lactam Alkylation." Journal of the American Chemical Society, 125(37), 11421–11427.

Sources

Troubleshooting

Technical Support Center: Purification of 2-(6-Oxopiperidin-2-yl)acetic Acid

[1][2][3][4][5] Welcome to the Advanced Synthesis & Purification Support Hub. Ticket ID: #PUR-LCT-6OXO-002 Subject: Isolation and Purification of 2-(6-Oxopiperidin-2-yl)acetic acid (Homopyroglutamic acid derivative) Assi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Welcome to the Advanced Synthesis & Purification Support Hub. Ticket ID: #PUR-LCT-6OXO-002 Subject: Isolation and Purification of 2-(6-Oxopiperidin-2-yl)acetic acid (Homopyroglutamic acid derivative) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3][4]

Executive Summary

The purification of 2-(6-oxopiperidin-2-yl)acetic acid presents a classic "polar-on-polar" challenge.[1][2][3][4] As a delta-lactam homolog of pyroglutamic acid, this molecule possesses dual polarity: a hydrophilic carboxylic acid tail and a polar amide (lactam) core.[1][2][4]

Common failure modes in this workflow include poor extraction efficiency (due to high water solubility), lactam hydrolysis (under strong acidic/basic conditions), and co-precipitation of inorganic salts .[2][4] This guide moves beyond standard textbook protocols to provide industrial-grade isolation strategies.

Module 1: Solubility & Phase Behavior

Before attempting purification, you must understand the physiochemical behavior of your target.[2][3][4][5]

ParameterCharacteristicImplication for Purification
pKa (Carboxyl) ~4.2 – 4.5 (Estimated)pH must be < 2.5 to suppress ionization and allow organic extraction.[1][2][4]
LogP < 0 (Highly Polar)Standard extractions (Hexane/DCM) will fail.[2][4][5] Requires polar organic solvents.[2][4][5]
Thermal Stability ModerateAvoid prolonged heating >60°C in acidic water to prevent ring opening (hydrolysis to amino-diacid).[1][2][4][5]
Solubility High: Water, Methanol, DMSOModerate: Ethanol, n-ButanolLow: Acetone, DCM, Ethyl Acetate, HexaneCrystallization Strategy: Dissolve in MeOH/Water; precipitate with Acetone/EtOAc.[3][4]

Module 2: Primary Isolation Protocols

Scenario A: Isolation from Aqueous Reaction Mixture

Use this protocol if your product is currently dissolved in water or a reaction buffer.[1][2][3][4]

The "Continuous Extraction" Method Direct extraction with Dichloromethane (DCM) often yields <10% recovery due to the compound's affinity for water.[1][2][4][5] We recommend a "Salting-Out" approach coupled with polar solvent extraction.[1][2][4][5]

Step-by-Step Protocol:

  • Concentration: Reduce the aqueous reaction volume by rotary evaporation (Max bath temp: 50°C) to a supersaturated state (approx. 5–10 mL solvent per gram of theoretical product).

  • Acidification: Cool the residue to 0–5°C. Slowly adjust pH to 2.0 using 2N HCl.

    • Why? You must protonate the carboxylate (COO⁻ → COOH) to break the hydration shell.[1][2][4][5]

  • Salting Out: Saturate the aqueous phase with solid NaCl.

    • Mechanism:[2][3][4][5][6][7][8] The "Common Ion Effect" reduces the solubility of the organic substrate in water, forcing it into the organic phase.[3][4][5]

  • Extraction:

    • Preferred: Extract 5x with n-Butanol or 2-Butanone (MEK) .[1][2][3][4][5]

    • Alternative: Continuous liquid-liquid extraction with Ethyl Acetate for 12–24 hours.[1][2][4][5]

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ (Sodium Sulfate).[2][4][5][8]

  • Solvent Swap: Evaporate the n-Butanol (high boiling point) via azeotrope with water or high-vacuum.[1][2][4][5] You will likely obtain a viscous oil or semi-solid.[2][4][5]

Scenario B: Purification via Ion Exchange (Desalting)

Use this if your crude solid contains high inorganic salts (Ash content > 5%).[1][2][4]

Resin Selection: Strongly Acidic Cation Exchange Resin (e.g., Amberlite® IR120, H+ form).[2][3][4][5]

  • Loading: Dissolve crude mixture in water. Load onto the column.[2][3][4][5]

    • The lactam amide nitrogen is not basic enough to bind strongly, but the free amino-acid impurities (ring-opened byproducts) will bind.[1][2][3]

    • Correction: For acidic purification, use a Weakly Basic Anion Exchanger (e.g., Amberlite IRA-67) to capture the carboxylic acid.[2][3][4]

  • Capture Protocol (Anion Exchange):

    • Load aqueous solution at pH ~7.[2][4][5]

    • Wash with distilled water (removes neutral impurities and salts).[2][4][5]

    • Elute product with 1N Formic Acid or Acetic Acid.[2][4][5]

  • Recovery: Lyophilize the eluent to recover the pure acid.

Module 3: Crystallization & Polishing

The "Oiling Out" phenomenon is the most common complaint with this molecule.[2][3][4][5] It refuses to form a lattice because of trace water or impurities.[2][4][5]

The "Dual-Solvent" Crystallization Technique[1][2][3][4]
  • Dissolution: Dissolve the crude oil/solid in the minimum amount of warm Methanol (40°C) or Ethanol.[1][2][4][5]

  • Seeding: If available, add a seed crystal. If not, scratch the glass surface to induce nucleation.[2][3][4][5]

  • Anti-Solvent Addition:

    • Slowly add Acetone or Ethyl Acetate dropwise with vigorous stirring.[2][4][5]

    • Ratio Target: 1:5 (Alcohol:Anti-solvent).[2][4][5]

  • Turbidity Point: Stop addition when the solution turns slightly cloudy (milky).

  • Cooling Ramp:

    • Hold at Room Temp for 30 mins.

    • Cool to 4°C (Fridge) for 4 hours.

    • Cool to -20°C (Freezer) overnight.

  • Filtration: Filter rapidly while cold. Wash with cold Acetone.[2][4][5]

Module 4: Troubleshooting Logic (Visualized)

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Aqueous Aqueous Solution CheckState->Aqueous Liquid Solid Crude Solid/Oil CheckState->Solid Solid pH_Adjust Adjust pH to 2.0 (Protonate Acid) Aqueous->pH_Adjust SolubilityCheck Soluble in Acetone? Solid->SolubilityCheck Extraction Extract with n-Butanol (or Continuous EtOAc) pH_Adjust->Extraction Crystallization Crystallization: Solvent: MeOH Anti-Solvent: Acetone Extraction->Crystallization YesAcetone Likely Impure (Lactams are poor in Acetone) SolubilityCheck->YesAcetone Yes NoAcetone Good Sign SolubilityCheck->NoAcetone No NoAcetone->Crystallization Oiling Issue: Oiling Out? Crystallization->Oiling ReDissolve Re-dissolve in Water, Lyophilize, then Recrystallize Oiling->ReDissolve Yes Success Pure White Solid Oiling->Success No

Caption: Decision matrix for isolating polar lactam acids from aqueous or crude solid mixtures.

Frequently Asked Questions (FAQs)

Q1: My product contains a high percentage of "Ring-Opened" impurity (Amino-diacid). How do I remove it? A: The ring-opened form (2-aminoheptanedioic acid derivative) is a zwitterion with a different solubility profile.[1][2][4][5]

  • Fix: Suspend the crude solid in dry Acetone or THF . The lactam (your product) is slightly soluble or can be extracted into warm THF, whereas the zwitterionic amino acid is typically insoluble in non-polar organic solvents.[2][3][4][5] Filter off the solid impurity.[2][3][4][5]

Q2: I am seeing two spots on TLC, but NMR shows one compound. What is happening? A: This is likely an artifact of the silica gel.[1][2][3][4][5] The acidic nature of silica can cause partial hydrolysis or "streaking" of the lactam.[1][2][3][4][5]

  • Fix: Add 1% Acetic Acid to your TLC eluent (e.g., EtOAc:MeOH:AcOH 90:10:1) to suppress ionization and prevent streaking.[2][4][5]

Q3: Can I use Silica Column Chromatography? A: Standard Normal Phase (Silica) is difficult due to strong adsorption.[2][4][5]

  • Recommendation: Use Reverse Phase (C18) chromatography.[2][4][5]

    • Mobile Phase: Water (0.1% Formic Acid) / Methanol Gradient.[2][4][5]

    • The product will elute early; non-polar byproducts will stick.[2][3][4][5]

References

  • General Lactam Isolation Strategies

    • Context: Protocols for isolating polar cyclic amides (homopyroglutamic derivatives) from aqueous streams.[2][4][5]

    • Source:[1][2][4]

  • Solubility Enhancement & Crystallization

    • Context: Use of acetic acid and methanol systems for solubilizing weakly acidic/basic drugs (Analogous chemistry for polar solubility).[2][4][5]

    • Source:[1][2][4]

  • Pidotimod Intermediate Purification (Analogous Structure)

    • Context: Purification of the 5-membered ring homolog (pyroglutamic acid derivatives) via ion exchange and crystallization.[1][2][4][5]

    • Source:[1][2][4]

  • Chemical Properties & Safety

    • Context: Physical properties and safety data for piperidinyl-acetic acid derivatives.[1][2][4][5]

    • Source:[1][2][3][4]

Disclaimer: This guide is intended for R&D purposes only. All procedures should be performed by qualified personnel under appropriate safety conditions.

Sources

Optimization

Technical Support Hub: 6-Oxopiperidine (Piperidin-2-one) Stability Guide

Ticket ID: LCT-HYD-006 Subject: Stability of 6-oxopiperidine ring under acidic hydrolysis conditions Assigned Specialist: Senior Application Scientist Introduction: The Stability Paradox Welcome to the Lactam Stability H...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: LCT-HYD-006 Subject: Stability of 6-oxopiperidine ring under acidic hydrolysis conditions Assigned Specialist: Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the Lactam Stability Hub. You are likely here because your 6-oxopiperidine (also known as piperidin-2-one or


-valerolactam ) scaffold is behaving unexpectedly in acidic media.

The 6-membered lactam ring presents a unique stability paradox:

  • Kinetically Stable: Under mild acidic conditions (e.g., dilute acid, room temperature), it is robust.

  • Thermodynamically Unstable: In strong aqueous acid, the equilibrium overwhelmingly favors the ring-opened amino acid form.

This guide breaks down the mechanism, provides diagnostic protocols, and offers solutions for both preventing and promoting hydrolysis.

Module 1: Mechanistic Insight

To control the reaction, you must understand the "A-2" Hydrolysis Mechanism. In acidic media, the reaction is driven by the protonation of the carbonyl oxygen, which activates the carbon for nucleophilic attack by water.[1]

The Critical Tipping Point

The reaction is reversible until the C-N bond cleaves. Once cleaved in acidic media, the resulting amine becomes protonated (


). This ammonium ion is non-nucleophilic and cannot attack the carboxylic acid to re-close the ring, trapping the molecule in the open-chain form.
Pathway Visualization

LactamHydrolysis Lactam 6-Oxopiperidine (Closed Ring) Protonated O-Protonated Intermediate Lactam->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (RDS) OpenChain 5-Aminopentanoic Acid (Open Chain) Tetrahedral->OpenChain C-N Cleavage OpenChain->Lactam - H2O (Requires Heat/Base) Trapped Ammonium Salt (Trapped/Stable) OpenChain->Trapped + H+ (Irreversible in Acid)

Figure 1: Acid-catalyzed hydrolysis pathway. Note that the final protonation step (Green to Red) acts as a thermodynamic sink, preventing re-cyclization in acidic media.

Module 2: Troubleshooting & Protocols

Select the scenario that matches your experimental issue.

Scenario A: "I am losing my ring during deprotection (e.g., Boc removal)."

Diagnosis: Unintended Hydrolysis. Root Cause: The presence of water in your acid source (TFA or HCl). While TFA itself is an acid, it requires water to act as a nucleophile to open the ring. The Fix: Switch to Anhydrous Acidolysis .

Protocol: Anhydrous Boc Deprotection for Lactams

  • Drying: Lyophilize your starting material overnight to remove trace water.

  • Scavenger Prep: Prepare a solution of 1:1 TFA/DCM (Trifluoroacetic acid / Dichloromethane). Crucial: Use fresh, anhydrous TFA.

  • Add Silane: Add 2.5% Triisopropylsilane (TIPS) as a cation scavenger.

  • Reaction: Stir at 0°C (ice bath) for 30 minutes, then allow to warm to RT for maximum 1 hour.

  • Quench: Concentrate under nitrogen flow or rotary evaporation. Do not quench with aqueous base immediately.

  • Workup: Precipitate the salt in cold diethyl ether.

Scenario B: "I want to open the ring for analysis, but conversion is low."

Diagnosis: Kinetic Resistance. Root Cause: 6-membered rings have less ring strain than 4-membered (


-lactams) and are kinetically slower to open than linear amides due to conformational rigidity.
The Fix:  Increase thermodynamic drive (Heat + Concentration).

Protocol: Quantitative Hydrolysis

  • Reagent: Use 6N HCl (constant boiling).

  • Vessel: Sealed pressure vial (glass) or heavy-walled ampoule.

  • Conditions: Heat to 110°C for 18–24 hours.

  • Validation: Monitor by HPLC. The lactam peak should disappear completely, replaced by the more polar amino acid peak (5-aminopentanoic acid).

Scenario C: "My product cyclizes back during workup."

Diagnosis: Spontaneous Cyclization. Root Cause: You neutralized the acid. Once the pH rises above the pKa of the amine (~9-10), the free amine (


) regenerates and attacks the carboxylic acid (intramolecular cyclization), especially if heat is applied during solvent removal.
The Fix:  Maintain ionic form or esterify.

Protocol: Stabilizing the Open Chain

  • Option 1 (Keep as Salt): Do not neutralize. Isolate the amino acid as the hydrochloride salt by evaporating the HCl/water azeotrope.

  • Option 2 (Ester Trap): If you need to neutralize, perform a Fischer esterification immediately (MeOH/HCl) to convert the carboxylic acid to an ester, preventing the amine from attacking it.

Module 3: Data & Decision Support

Comparative Stability Table

Understanding where the 6-oxopiperidine stands relative to other lactams helps adjust reaction times.

Ring SizeCommon NameRelative Hydrolysis Rate (Acid)Stability Context
4-membered

-Lactam
Very FastHighly strained; opens easily in mild acid.
5-membered

-Lactam
ModerateMost stable ring size; resonance stabilization is high.
6-membered

-Lactam
Moderate-Fast Less resonance stabilization than

-lactams; opens faster than 5-membered rings.
7-membered

-Lactam
FastEntropic factors and transannular strain favor opening.
Decision Tree: Reaction Conditions

DecisionTree Start Goal: Handle 6-Oxopiperidine Q1 Do you want to OPEN the ring? Start->Q1 YesOpen Yes: Hydrolysis Q1->YesOpen Yes NoOpen No: Preserve Ring Q1->NoOpen No Cond1 Use 6N HCl, 110°C, 24h YesOpen->Cond1 Q2 Is Acid Required? (e.g., Boc removal) NoOpen->Q2 AcidYes Yes Q2->AcidYes AcidNo No Q2->AcidNo Sol1 Use TFA/DCM (Anhydrous) Limit Temp < 25°C AcidYes->Sol1 Sol2 Safe in neutral/organic solvents AcidNo->Sol2

Figure 2: Operational decision tree for selecting solvent and temperature conditions.

Frequently Asked Questions (FAQs)

Q: Can I use H2SO4 instead of HCl? A: Yes, but sulfuric acid is non-volatile. This makes workup difficult if you are trying to isolate the open-chain amino acid, as you cannot simply evaporate it. HCl is preferred because it forms an azeotrope with water and can be removed under vacuum.

Q: Why does my lactam open in TFA even when I think it's dry? A: "Dry" is relative. Standard reagent-grade TFA can contain up to 0.5% water. In a concentrated reaction, this is a large molar excess relative to your substrate. Always use fresh ampoules of TFA or distill over phosphorous pentoxide (


) if extreme stability is required.

Q: Is the 6-oxopiperidine ring stable to basic hydrolysis? A: It is generally less stable to base than to acid. Hydroxide is a strong nucleophile and will attack the carbonyl readily. If you must use base, use mild bases (Carbonates) rather than Hydroxides, and keep temperatures low.

References

  • Wan, P. et al. (1980). Kinetics and Mechanism of Acid-Catalyzed Hydrolysis of Lactams. Canadian Journal of Chemistry.

  • Master Organic Chemistry. (2019). Hydrolysis of Amides and Lactams: Mechanism and Conditions.[1][2]

  • Gomez-Bombarelli, R. et al. (2013). Mechanisms of Lactone and Lactam Hydrolysis in Acidic Conditions. Journal of Organic Chemistry.[3]

  • BenchChem. (2025).[4] TFA vs HCl Salts in Peptide and Lactam Synthesis.[5]

Sources

Troubleshooting

Technical Support Center: Optimizing HATU Coupling with Sterically Hindered Lactam Acids

Current Status: Online Operator: Senior Application Scientist Ticket ID: HATU-LACTAM-OPT-001[1] Introduction Welcome to the Advanced Synthesis Support Center. You are likely here because a standard EDC/NHS or HBTU protoc...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: HATU-LACTAM-OPT-001[1]

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely here because a standard EDC/NHS or HBTU protocol failed to couple your sterically hindered lactam carboxylic acid, or you are observing significant epimerization.

Lactam acids (e.g., pyroglutamic acid derivatives,


-lactam-4-carboxylic acids) present a unique "double-lock" challenge:
  • Steric Bulk: Substituents on the lactam ring are geometrically fixed, creating a rigid "cone" of hindrance that blocks nucleophilic attack.

  • Chiral Fragility: The

    
     proton in lactam systems is often conformationally exposed and acidified by the adjacent carbonyls, making these substrates highly prone to base-mediated racemization (epimerization) via enolization or oxazolone formation.[1]
    

This guide details how to leverage HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to overcome these energy barriers while preserving chiral integrity.[1][2]

Module 1: The Mechanistic Edge (Why HATU?)

Q: Why is HATU recommended over HBTU/TBTU for my hindered lactam?

A: The difference lies in the "7-aza" effect.[1] Standard reagents like HBTU contain a benzotriazole ring.[1][3] HATU contains an azabenzotriazole (pyridine) ring.[1][2] When the active ester is formed (OAt-ester), the nitrogen at the 7-position (N-7) provides a specific anchoring point for the incoming amine.[1]

For a hindered lactam acid, the amine struggles to approach the electrophilic carbonyl due to steric repulsion. The N-7 atom of the OAt group forms a hydrogen bond with the incoming amine, effectively "pulling" it into the reaction center via a cyclic 7-membered transition state.[1] This neighboring group participation lowers the activation energy (


) significantly, allowing the coupling to outcompete slower side reactions like epimerization.[1]
Visualization: The Activation Pathway

HATU_Mechanism Acid Lactam Acid (Steric Bulk) ActiveEster OAt-Active Ester (Reactive Intermediate) Acid->ActiveEster Activation (Fast) HATU HATU (Reagent) HATU->ActiveEster Base Base (DIPEA/Collidine) Base->ActiveEster TS 7-Membered Cyclic Transition State (The '7-Aza' Effect) ActiveEster->TS + Amine Amine Incoming Amine Amine->TS Product Amide Product TS->Product Intramolecular Catalysis

Figure 1: The HATU activation cycle highlighting the stabilizing transition state that overcomes steric hindrance.[1]

Module 2: Optimized Protocol for Hindered Lactams

Q: My reaction stalls at 60% conversion. How do I force it to completion without racemization?

A: Do not simply add more base or heat, as this destroys chiral lactams. Instead, switch to a Collidine-mediated protocol and control the stoichiometry to prevent guanidinium by-products.

The "Safe-Activation" Protocol
VariableRecommendationScientific Rationale
Solvent DMF (anhydrous)Polar aprotic solvents maximize the rate of ion-pair formation.[1] If solubility is poor, use NMP.
Base 2,4,6-Collidine (TMP)Crucial: Collidine is a weak, sterically hindered base (

).[1] It is strong enough to deprotonate the acid for activation but too bulky and weak to abstract the

-proton of the lactam, minimizing epimerization [1].
Stoichiometry 1.0 : 0.98 : 1.0 (Acid:HATU:Amine)Use a slight deficit of HATU.[1] Excess HATU reacts with amines to form guanidinium salts (see Module 3).[1]
Concentration 0.2 M - 0.3 M High concentration drives bimolecular kinetics, essential for hindered collisions.[1]
Step-by-Step Workflow
  • Dissolution: Dissolve the Lactam Acid (1.0 equiv) and HATU (0.98 - 1.0 equiv) in anhydrous DMF.

  • Cooling (Optional but Recommended): Cool to 0°C. This suppresses the rate of oxazolone formation (racemization) more than it suppresses the coupling rate.

  • Activation: Add 2,4,6-Collidine (2.0 - 3.0 equiv).[1] Stir for exactly 1–2 minutes .

    • Warning: Do not pre-activate for >5 minutes.[1] The OAt-ester is reactive; prolonged exposure to base increases the risk of hydrolysis or rearrangement.[1]

  • Coupling: Add the Amine (1.0 - 1.2 equiv) immediately.[1]

  • Equilibration: Allow to warm to Room Temperature (RT) and stir.

    • Monitoring: Check LCMS at 1h and 4h. If incomplete after 24h, do not heat. Work up and perform a second coupling on the crude.

Module 3: Troubleshooting - The "M+99" Peak

Q: I see a mass peak of [M+99] or [M+100] in my LCMS. Is this an impurity?

A: This is the Guanidinium By-product .[1][4] It is a "dead-end" species formed when the amine attacks the HATU reagent itself rather than the activated acid.[1]

Mechanism: HATU is a uronium salt.[1][4][5] If the activation of the acid is slow (due to sterics) or if you use excess HATU, the unreacted HATU acts as an electrophile. The amine attacks the central carbon of the uronium, forming a tetramethylguanidinium adduct.

Visualization: The Guanidinium Trap

Guanidinium_Trap Amine Amine Nucleophile HATU Excess HATU (Uronium Form) Amine->HATU Path B: Parasitic Attack (Occurs if Acid is hindered or HATU in excess) ActiveEster Activated Lactam (OAt Ester) Amine->ActiveEster Path A: Desired Attack (Fast if unhindered) Trap Guanidinium Adduct (+99 Da Mass Shift) HATU->Trap Desired Desired Amide (Product) ActiveEster->Desired

Figure 2: Competing pathways. Path B dominates when the acid is extremely hindered or HATU is used in excess.

Corrective Action:

  • Reduce HATU: Use 0.95–0.98 equivalents relative to the acid. Ensure the acid is the limiting reagent for the activation step.

  • Alternative Reagent: If the M+99 peak persists, switch to PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1] PyAOP uses the same "7-aza" chemistry but is a phosphonium salt, not a uronium salt, so it literally cannot form the guanidinium by-product [2].[1]

Module 4: FAQ & Epimerization Control

Q: My lactam acid is chiral at the


-position.[1] How do I quantify epimerization? 
A:  You must synthesize a standard of the unintentional diastereomer (the "D-isomer").[1]
  • Intentionally racemize a small batch: Perform the coupling using DIPEA and heat to 40°C overnight.

  • Run this "dirty" mixture on your chiral HPLC/SFC method to identify the retention time of the epimer.

  • Compare this to your optimized Collidine/0°C reaction.

Q: Can I use HOAt as an additive? A: Yes, but HATU already releases HOAt upon reaction. Adding extra HOAt (0.5–1.0 equiv) can further accelerate the reaction and buffer the pH, potentially protecting chiral centers.[1] This is highly recommended for extremely hindered lactams.[1]

Q: How do I remove the tetramethylurea (TMU) by-product? A: TMU is water-soluble but can be sticky.[1]

  • Protocol: Wash the organic layer (EtOAc or DCM) with 5% LiCl (aq) or 10% KHSO4 .[1] The LiCl wash is particularly effective at removing DMF and TMU simultaneously.

References

  • Carpino, L. A. (1993).[1][6] 1-Hydroxy-7-azabenzotriazole.[1][7][8] An efficient peptide coupling additive.[1][6][9] Journal of the American Chemical Society, 115(10), 4397–4398.[1][6]

  • Albericio, F., & Barta, N. S. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt) and its uronium salt (HATU): New coupling reagents.[1][7][8] Tetrahedron Letters, 34(48), 7829-7832.[1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.[1]

  • BenchChem Technical Notes. (2025). A Comparative Analysis of Byproducts from HATU Versus Other Uronium Salts.

Disclaimer: These protocols are intended for research purposes only. Always consult the Safety Data Sheet (SDS) for HATU (potential sensitizer) and Collidine before handling.[1]

Sources

Optimization

Technical Support Center: Residual Solvent Removal from 2-(6-Oxopiperidin-2-yl)acetic Acid Solids

This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of residual solvents from 2-(6-Oxopiperidin-2-yl)acetic acid solids. As a Se...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of residual solvents from 2-(6-Oxopiperidin-2-yl)acetic acid solids. As a Senior Application Scientist, this document synthesizes technical knowledge with practical, field-proven insights to ensure the highest purity and stability of your compound.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of 2-(6-Oxopiperidin-2-yl)acetic acid.

Q1: Why is it crucial to remove residual solvents from 2-(6-Oxopiperidin-2-yl)acetic acid?

Residual solvents are organic volatile chemicals used during the synthesis and purification of active pharmaceutical ingredients (APIs) that are not completely removed by manufacturing processes.[1] Their removal is critical for several reasons:

  • Patient Safety: Many solvents are toxic and can pose health risks. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for residual solvents in pharmaceutical products to ensure patient safety.[2]

  • Product Stability: The presence of residual solvents can affect the physicochemical properties of the API, including its crystal structure, dissolution rate, and overall stability, potentially impacting its shelf-life and bioavailability.[1]

  • Regulatory Compliance: Meeting the standards outlined in guidelines such as ICH Q3C is a mandatory requirement for drug approval.[2]

Q2: What are the typical residual solvents I might encounter in my 2-(6-Oxopiperidin-2-yl)acetic acid solids?

The specific residual solvents will depend on the synthetic route used. However, common solvents used in the synthesis of similar heterocyclic compounds include:

  • Alcohols: Methanol, Ethanol

  • Ethers: Tetrahydrofuran (THF), Dioxane

  • Amides: N,N-Dimethylformamide (DMF)

  • Halogenated Solvents: Dichloromethane (DCM)

  • Hydrocarbons: Toluene, Hexane

Q3: What are the main challenges in removing solvents from this specific compound?

2-(6-Oxopiperidin-2-yl)acetic acid possesses both a lactam (a cyclic amide) and a carboxylic acid functional group. This bifunctional nature can present challenges:

  • Polarity and Potential for Zwitterion Formation: The presence of both an acidic (carboxylic acid) and a basic (lactam nitrogen, albeit weakly basic) center means the molecule is polar and may exist as a zwitterion, which can affect its solubility and interaction with solvents.

  • Thermal Sensitivity: Lactam rings and carboxylic acids can be susceptible to degradation at elevated temperatures. This necessitates the use of gentle drying methods.[3][4]

  • Hygroscopicity: The polar nature of the molecule may make it prone to absorbing moisture from the atmosphere, which can complicate the removal of other solvents.

II. Troubleshooting Guides

This section provides detailed guidance on overcoming specific issues you may encounter during the solvent removal process.

A. My 2-(6-Oxopiperidin-2-yl)acetic acid still contains high levels of residual solvents after initial drying. What should I do?

High levels of residual solvents after initial drying often indicate that the chosen method is not optimal for your specific solvent and compound. Here is a troubleshooting workflow:

G start High Residual Solvents Detected check_bp Is the solvent high-boiling? (e.g., DMF, DMSO) start->check_bp high_bp_solution Consider Recrystallization or Aqueous Workup with Extraction check_bp->high_bp_solution Yes low_bp Is the solvent low-boiling? (e.g., DCM, Acetone) check_bp->low_bp No end Residual Solvents within Acceptable Limits high_bp_solution->end optimize_drying Optimize Drying Parameters: - Increase Time - Increase Temperature (with caution) - Improve Vacuum low_bp->optimize_drying Yes check_thermal_stability Is the compound thermally stable at higher temperatures? optimize_drying->check_thermal_stability temp_increase_ok Carefully increase drying temperature check_thermal_stability->temp_increase_ok Yes temp_increase_not_ok Use lower temperature for longer duration or consider alternative methods check_thermal_stability->temp_increase_not_ok No temp_increase_ok->end temp_increase_not_ok->end

Caption: Troubleshooting workflow for high residual solvents.

1. For High-Boiling Point Solvents (e.g., DMF, DMSO):

These solvents are notoriously difficult to remove by simple drying due to their high boiling points.

  • Recommended Action: Aqueous Workup and Extraction.

    • Rationale: Leveraging the polarity of your compound and the solvent, you can partition them between two immiscible phases.

    • Protocol:

      • Dissolve the solid in a large volume of water.

      • Extract the aqueous solution with a nonpolar organic solvent (e.g., ethyl acetate, dichloromethane) to remove the high-boiling residual solvent. Repeat the extraction multiple times for efficient removal.[3]

      • Wash the combined organic layers with brine to remove residual water.[3]

      • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

      • Remove the extraction solvent under reduced pressure.

2. For Low- to Mid-Boiling Point Solvents (e.g., Ethanol, Acetone, DCM):

If these solvents remain, your drying process likely needs optimization.

  • Recommended Action: Optimize Vacuum Drying Conditions.

    • Rationale: Vacuum drying is a gentle and effective method for removing solvents from heat-sensitive APIs.[3][5] By lowering the pressure, the boiling point of the solvent is reduced, allowing for evaporation at lower temperatures.[6][7]

    • Optimization Steps:

      • Increase Drying Time: Ensure the product is dried for a sufficient duration.

      • Increase Temperature (with caution): Based on thermal stability data (if available), a modest increase in temperature can significantly enhance drying efficiency. It is crucial to stay well below the compound's decomposition temperature.

      • Improve Vacuum: Ensure your vacuum system is operating at its optimal level. A deeper vacuum will lower the solvent's boiling point further.

B. I am struggling to find a suitable recrystallization solvent for my 2-(6-Oxopiperidin-2-yl)acetic acid.

Finding the right solvent is key to successful purification by recrystallization. The ideal solvent should dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.[8]

Solvent Selection Workflow:

G start Start Solvent Screening test_polar_protic Test Polar Protic Solvents (e.g., Water, Ethanol, Methanol) start->test_polar_protic test_polar_aprotic Test Polar Aprotic Solvents (e.g., Acetone, Acetonitrile) start->test_polar_aprotic test_nonpolar Test Nonpolar Solvents (e.g., Toluene, Heptane) start->test_nonpolar evaluate_solubility Evaluate Solubility: - Insoluble in cold - Soluble in hot test_polar_protic->evaluate_solubility test_polar_aprotic->evaluate_solubility test_nonpolar->evaluate_solubility good_solvent Suitable Single Solvent Found evaluate_solubility->good_solvent Yes try_mixed_solvent Consider Mixed Solvent System evaluate_solubility->try_mixed_solvent No end Proceed with Recrystallization good_solvent->end try_mixed_solvent->end

Caption: Workflow for selecting a recrystallization solvent.

Recommended Solvents to Screen:

Given the polar, zwitterionic potential of 2-(6-Oxopiperidin-2-yl)acetic acid, start with polar solvents.

Solvent ClassExamplesRationale
Polar Protic Water, Ethanol, Methanol, IsopropanolThe hydroxyl group can interact with the polar functional groups of the target compound.
Polar Aprotic Acetone, AcetonitrileCan dissolve polar compounds without hydrogen bonding donation.
Mixed Solvents Ethanol/Water, Acetone/HeptaneUsed when a single solvent does not provide the desired solubility profile.[8]

Experimental Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of your compound in a test tube.

  • Add a few drops of the solvent at room temperature. If the compound dissolves, the solvent is unsuitable.

  • If it does not dissolve, heat the mixture to the solvent's boiling point.

  • If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath.

  • A good solvent will show significant crystal formation upon cooling.

C. My recrystallization yield is very low.

Low yield is a common issue in recrystallization. Here are the likely causes and their solutions:

CauseSolution
Using too much solvent Use the minimum amount of hot solvent required to fully dissolve the solid. Adding excess solvent will keep more of your product in solution upon cooling.[8]
Premature crystallization If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper or in the funnel stem.
Incomplete crystallization After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Washing with room temperature solvent Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving the product.
D. No crystals are forming upon cooling my recrystallization solution.

This is typically due to either using too much solvent or the solution being supersaturated.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates a rough surface that can initiate nucleation.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to provide a template for crystal growth.

  • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent, then allow it to cool again.[9]

III. Physicochemical Properties and Drying Parameters

PropertyEstimated Value / InformationSignificance for Solvent Removal
Molecular Weight 157.17 g/mol [10]Foundational for all calculations.
Melting Point Likely >150 °C (based on similar piperidine acetic acid derivatives)Crucial for setting drying temperature. The drying temperature should be well below the melting point to avoid melting or decomposition of the solid.
Thermal Stability Likely stable up to 100-120 °C, but experimental verification (e.g., by TGA/DSC) is essential. Lactams and carboxylic acids can be susceptible to thermal degradation.[3][4]Defines the maximum safe drying temperature. Exceeding this temperature can lead to impurities and loss of product.
Solubility Expected to be soluble in polar protic solvents (water, methanol, ethanol) and potentially some polar aprotic solvents (DMSO, DMF). Low solubility expected in nonpolar solvents (hexane, toluene).Guides the selection of recrystallization solvents. A solvent with a steep solubility curve (low solubility in cold, high in hot) is ideal.[8]

Recommended Initial Drying Parameters (Vacuum Oven):

ParameterRecommended Starting PointRationale
Temperature 40-50 °CA conservative starting temperature to minimize the risk of thermal degradation. This should be adjusted based on experimental thermal stability data (TGA/DSC).
Pressure <10 mbarA good vacuum level will significantly lower the boiling points of common residual solvents, allowing for efficient drying at lower temperatures.[3][5]
Time 12-24 hoursAn initial drying time to aim for. The actual time will depend on the solvent being removed, the amount of material, and the efficiency of the vacuum oven. Drying should be continued until a constant weight is achieved.

IV. References

  • Powder Systems. (2025, November 10). Key Factors in Engineering a Perfect Vacuum Drying Cycle.

  • SINOTHERMO. (2025, August 15). Overcoming Challenges in Drying Heat-Sensitive Pharmaceuticals: A Deep Dive into Vacuum Drying Techniques.

  • Pharma Calculations. (2025, September 3). Vacuum Drying – A Complete Guide.

  • Equilibar Vacuum Regulators. (2021, February 10). Vacuum Drying for API.

  • VORTEX Mixers. (2025, October 10). Efficient Pharmaceutical Processing with Vacuum Mixing and Drying.

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

  • University of York. (n.d.). Problems with Recrystallisations.

  • Arxada. (n.d.). From process to product: Drying as the final transformative step in industrial biotechnology.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

  • DOI. (2021, January 12). Effective solvent system selection in the recrystallization purification of pharmaceutical products.

  • ChemScene. (n.d.). 933753-48-1 | 2-(6-Oxopiperidin-3-yl)acetic acid.

  • Benchchem. (2025). common challenges in working with piperidine-based compounds.

  • Cayman Chemical. (2022, November 28). PRODUCT INFORMATION.

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

  • Organic Syntheses. (n.d.). 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE.

  • MOST Wiedzy. (n.d.). Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues.

  • European Commission. (2012, January 27). OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine.

  • Google Patents. (n.d.). Thermal decomposition of acetic acid.

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.

  • Taylor & Francis Online. (2006, August 31). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative.

  • Veeprho. (2020, August 12). Residual Solvents in Pharmaceuticals.

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • ResearchGate. (2025, August 10). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives.

  • arkat usa. (n.d.). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry.

  • Google Patents. (n.d.). Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.

  • ChemicalBook. (n.d.). 193693-62-8((S)-(1-FMOC-PIPERIDIN-2-YL)-ACETIC ACID) Product Description.

  • MilliporeSigma. (n.d.). Acetic Acid, Glacial Meets ACS Specifications, Meets Reagent Specifications for testing USP/NF monographs GR ACS.

  • SciSpace. (2011, July 7). Quality Control in Pharmaceuticals: Residual Solvents Testing and Analysis.

  • Atlantis Press. (2022, December 14). Analysis of Residual Solvents in Co-amoxiclav Coated Tablets Using Solid Phase Microextraction–Gas Chromatography.

  • MDPI. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization.

  • TOKU-E. (n.d.). Solubility Data Resource.

  • ECHEMI. (n.d.). Selection of recrystallization solvent.

  • Chemchart. (n.d.). oxo(piperidin-1-yl)acetic acid (4706-33-6).

  • BLDpharm. (n.d.). 933753-48-1|2-(6-Oxopiperidin-3-yl)acetic acid.

  • YouTube. (2020, August 7). Selecting a recrystallization solvent.

  • ghsrs. (n.d.). GSRS.

  • Google Patents. (n.d.). Process for preparing 2,6-dialkylphenylacetic acids.

  • Fisher Scientific. (n.d.). Sigma Aldrich 2-Fluoro-6-(Piperidine-1-Sulfonyl)Anilino(Oxo)Acetic Acid.

  • CUNY. (n.d.). Purification by Recrystallization.

  • MDPI. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa.

  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents.

  • Busch Global. (n.d.). Vacuum drying.

  • Google Patents. (n.d.). Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals.

  • PubChem. (n.d.). 2-(Piperidin-2-yl)acetic acid.

  • Google Patents. (n.d.). Process for the purification of lactams.

  • ResearchGate. (2022, March 2). (PDF) Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture.

  • MDPI. (n.d.). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture.

  • Google Patents. (n.d.). Process and System For The Separation And Drying of Carboxylic Acid Crystals.

  • Google Patents. (n.d.). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.

  • MDPI. (2022, March 2). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing.

  • MDPI. (2025, April 27). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin.

  • Acta Poloniae Pharmaceutica. (n.d.). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS.

  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 1-(Chlorocarbonyl)piperidine-d10 in Organic Solvents.

  • ResearchGate. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing | Request PDF.

  • Purdue Engineering. (n.d.). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents.

  • Semantic Scholar. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.

  • Pharma Excipients. (2021, January 5). Thermal Stability of Amorphous Solid Dispersions.

  • Google Patents. (n.d.). Process for producing pipecolic-2-acid-2 ',6'-xylidide useful as an intermediate for the preparation of local anesthetics.

  • Frontiers. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.

  • ResearchGate. (2025, August 7). (PDF) Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine.

  • BLDpharm. (n.d.). 4706-33-6|2-Oxo-2-(piperidin-1-yl)acetic acid.

  • Sigma-Aldrich. (n.d.). (2-methylpiperidin-1-yl)acetic acid.

  • Sigma-Aldrich. (n.d.). 2-(6-Chloropyridin-2-yl)acetic acid.

  • Wired Chemist. (n.d.). Recrystallization.

  • Chem Rev Lett. (2021, October 30). Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives.

  • vlab.amrita.edu. (n.d.). Recrystallization.

  • O-Chem. (n.d.). Recrystallization1.

  • Chem 21. (2009, Fall). Experiment 9 — Recrystallization.

  • Solvent Miscibility Table. (n.d.). Solvent Miscibility Table.

  • Google Patents. (n.d.). Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.

  • Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.

  • Chem LibreTexts. (n.d.). Recrystallization.

  • Experiment 2: Recrystallization. (n.d.).

  • MDPI. (n.d.). Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues.

  • Atlantis Press. (2022, December 14). Analysis of Residual Solvents in Co-amoxiclav Coated Tablets Using Solid Phase Microextraction–Gas Chromatography.

  • MDPI. (n.d.). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization.

  • TOKU-E. (n.d.). Solubility Data Resource.

  • ECHEMI. (n.d.). Selection of recrystallization solvent.

  • Chemchart. (n.d.). oxo(piperidin-1-yl)acetic acid (4706-33-6).

  • BLDpharm. (n.d.). 933753-48-1|2-(6-Oxopiperidin-3-yl)acetic acid.

  • YouTube. (2020, August 7). Selecting a recrystallization solvent.

  • ghsrs. (n.d.). GSRS.

  • Google Patents. (n.d.). Process for preparing 2,6-dialkylphenylacetic acids.

  • Fisher Scientific. (n.d.). Sigma Aldrich 2-Fluoro-6-(Piperidine-1-Sulfonyl)Anilino(Oxo)Acetic Acid.

  • CUNY. (n.d.). Purification by Recrystallization.

  • MDPI. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa.

  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents.

  • Busch Global. (n.d.). Vacuum drying.

  • Google Patents. (n.d.). Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals.

  • PubChem. (n.d.). 2-(Piperidin-2-yl)acetic acid.

  • Google Patents. (n.d.). Process for the purification of lactams.

  • ResearchGate. (2022, March 2). (PDF) Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture.

  • MDPI. (n.d.). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture.

  • Google Patents. (n.d.). Process and System For The Separation And Drying of Carboxylic Acid Crystals.

  • Google Patents. (n.d.). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.

  • MDPI. (2022, March 2). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing.

  • MDPI. (2025, April 27). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin.

  • Acta Poloniae Pharmaceutica. (n.d.). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS.

  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 1-(Chlorocarbonyl)piperidine-d10 in Organic Solvents.

  • ResearchGate. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing | Request PDF.

  • Purdue Engineering. (n.d.). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents.

  • Semantic Scholar. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.

  • Pharma Excipients. (2021, January 5). Thermal Stability of Amorphous Solid Dispersions.

  • Google Patents. (n.d.). Process for producing pipecolic-2-acid-2 ',6'-xylidide useful as an intermediate for the preparation of local anesthetics.

  • Frontiers. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.

  • ResearchGate. (2025, August 7). (PDF) Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine.

  • BLDpharm. (n.d.). 4706-33-6|2-Oxo-2-(piperidin-1-yl)acetic acid.

  • Sigma-Aldrich. (n.d.). (2-methylpiperidin-1-yl)acetic acid.

  • Sigma-Aldrich. (n.d.). 2-(6-Chloropyridin-2-yl)acetic acid.

  • Wired Chemist. (n.d.). Recrystallization.

  • Chem Rev Lett. (2021, October 30). Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives.

  • vlab.amrita.edu. (n.d.). Recrystallization.

  • O-Chem. (n.d.). Recrystallization1.

  • Chem 21. (2009, Fall). Experiment 9 — Recrystallization.

  • Solvent Miscibility Table. (n.d.). Solvent Miscibility Table.

Sources

Troubleshooting

Technical Support Center: Crystallization Methods for 2-(6-Oxopiperidin-2-yl)acetic Acid Derivatives

Welcome to the technical support center for the crystallization of 2-(6-oxopiperidin-2-yl)acetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-(6-oxopiperidin-2-yl)acetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material for this important class of compounds. The inherent structural features of these molecules—namely the polar lactam ring, the carboxylic acid moiety, and the chiral center—present unique challenges in developing robust and reproducible crystallization processes.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It is structured to address specific experimental issues, explain the underlying scientific principles, and offer validated protocols to guide your laboratory work.

Troubleshooting Guide: Common Crystallization Challenges

This section addresses the most common issues encountered during the crystallization of 2-(6-oxopiperidin-2-yl)acetic acid derivatives.

Category 1: Failure to Induce Crystallization

Q1: I have prepared a saturated solution of my compound at high temperature and allowed it to cool, but no crystals have formed. What are the next steps?

A1: This is a common issue related to supersaturation and nucleation kinetics. Supersaturation is the primary driving force for crystallization, but the formation of a crystal nucleus can be kinetically slow.[1] Here is a systematic approach to induce crystallization:

  • Induce Nucleation Mechanically:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[2]

    • Seeding: If you have crystals from a previous batch, add a single, tiny seed crystal to the supersaturated solution. This bypasses the initial nucleation barrier and promotes crystal growth on the existing template.[2]

  • Increase Supersaturation:

    • Evaporation: If the solution is stable, you can slowly evaporate a small amount of the solvent to increase the solute concentration. This should be done carefully to avoid crashing the material out of solution too quickly.[3][4]

  • Introduce an Anti-Solvent:

    • If you are using a solvent in which your compound is highly soluble, the addition of a miscible "anti-solvent" (in which the compound is poorly soluble) can dramatically reduce solubility and induce crystallization.[3][6] Add the anti-solvent dropwise to the point of slight turbidity and then allow the solution to stand.

  • Re-evaluate Your Solvent System: It's possible that the chosen solvent is too good, meaning the compound remains highly soluble even at low temperatures. You may need to screen for a different solvent or a mixed-solvent system where the solubility has a steeper temperature dependence.[7]

G start No Crystals After Cooling scratch Scratch inner surface of the flask? [21] start->scratch seed Add a seed crystal? scratch->seed No success Crystals Formed scratch->success Yes evaporate Evaporate some solvent? [15] seed->evaporate No seed->success Yes cool_further Cool to a lower temperature? [7] evaporate->cool_further No evaporate->success Yes anti_solvent Add anti-solvent dropwise? [1] cool_further->anti_solvent No cool_further->success Yes anti_solvent->success Yes fail Still No Crystals anti_solvent->fail No re_evaluate Re-evaluate solvent system fail->re_evaluate G start Select Crystallization Method sol_temp Is solubility strongly temperature-dependent? start->sol_temp thermo Is compound thermally stable? sol_temp->thermo No cooling Cooling Crystallization [10] sol_temp->cooling Yes sol_anti Is there a good solvent/ miscible anti-solvent pair? thermo->sol_anti No evaporation Evaporation Crystallization [15] thermo->evaporation Yes poly Is polymorph control the primary goal? sol_anti->poly No anti_solvent Anti-Solvent Crystallization [29] sol_anti->anti_solvent Yes poly->cooling No slurry Slurry Crystallization [27] poly->slurry Yes

Sources

Optimization

Technical Support Center: Handling Hygroscopic Piperidin-2-one Acids

Topic: Stabilization, Handling, and Purification of Piperidin-2-one-6-carboxylic Acid and Derivatives Document ID: TSC-2025-PIP-HYG Role: Senior Application Scientist Executive Summary Piperidin-2-one acids (specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stabilization, Handling, and Purification of Piperidin-2-one-6-carboxylic Acid and Derivatives Document ID: TSC-2025-PIP-HYG Role: Senior Application Scientist

Executive Summary

Piperidin-2-one acids (specifically 6-oxopipecolic acid and its derivatives) are critical scaffolds in peptidomimetic drug design. However, their hygroscopic nature presents a dual failure mode:

  • Stoichiometric Error: Absorbed atmospheric water falsely inflates the mass, leading to under-loading of the reagent in sensitive couplings.

  • Chemical Instability: In the presence of trace moisture and acidic/basic catalysts, the

    
    -lactam ring is prone to hydrolysis, reverting to the open-chain amino adipic acid derivative.
    

This guide provides a self-validating workflow to eliminate moisture-induced variability.

Module 1: Storage & Intake Protocols

Q: I just received a shipment of 6-oxopipecolic acid. How should I store it?

A: Do not store this material in the original vendor bottle without secondary protection. Commercial packaging is often insufficient for long-term hygroscopic stability.

Protocol:

  • Immediate Transfer: Upon receipt, transfer the vial into a desiccator cabinet or a secondary jar containing active desiccant (Phosphorus Pentoxide

    
     or Activated Molecular Sieves 4Å).
    
  • Seal Integrity: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.

  • Temperature: Store at -20°C .

    • Critical Note: Before opening a cold vial, allow it to warm to room temperature in a desiccator for at least 1 hour . Opening a cold vial in humid lab air causes immediate condensation on the solid, ruining the sample.

Q: My solid looks "sticky" or has clumped. Is it degraded?

A: Clumping indicates significant water absorption. While the lactam ring may still be intact, the material is no longer suitable for stoichiometric use without drying.

  • Diagnostic: Run a

    
    -NMR in DMSO-
    
    
    
    . Look for a broad singlet around 3.3-3.5 ppm (
    
    
    ) and check for the appearance of open-chain peaks (often shifted
    
    
    -protons).
  • Action: If the ring is intact, proceed to the Azeotropic Drying Protocol (Module 3). If hydrolysis (>5%) is observed, recrystallization is required.

Module 2: Experimental Manipulation (Weighing & Setup)

Q: How do I weigh this material accurately without a glovebox?

A: Weighing hygroscopic solids on an open balance results in a "drifting mass" error where the reading steadily increases as water is absorbed. Use the Difference Weighing Technique .

Protocol:

  • Dry a glass vial and cap in an oven; cool in a desiccator.

  • Add the approximate amount of piperidin-2-one acid to the vial inside a glove bag or dry box if possible. Cap immediately.

  • Weigh the capped vial + solid (

    
    ).
    
  • Quickly transfer the solid into your reaction vessel.

  • Immediately recap and weigh the empty vial + residual dust (

    
    ).
    
  • Actual Mass =

    
    .
    

Why this works: You measure the mass loss, which is independent of the moisture the solid absorbs after it hits the reaction vessel solvent.

Module 3: Drying & Purification

Q: Vacuum drying isn't working. The water content is still high. Why?

A: Piperidin-2-one acids can form tight hydrogen-bonded networks with water (lattice water) that simple vacuum drying cannot break without excessive heat (which risks decomposition). You must use Azeotropic Distillation .[1]

Standard Operating Procedure: Toluene Azeotropic Drying

This method uses the Toluene-Water azeotrope (bp 84°C) to mechanically carry water out of the solid matrix.

  • Dissolution/Suspension: Place the hygroscopic acid in a round-bottom flask. Add anhydrous Toluene (10 mL per gram of solid).

    • Note: If the acid is not soluble in toluene, add a minimum amount of anhydrous THF or Dichloromethane to dissolve it, then add the Toluene.

  • Evaporation: Connect to a rotary evaporator.

  • Process: Evaporate the solvent under reduced pressure (40-50°C bath). The toluene will co-distill with the water.

  • Repetition: Repeat this process 3 times .

  • Final Dry: Place the flask under high vacuum (<1 mbar) for 4-12 hours.

  • Validation: Perform a Karl Fischer titration or qNMR.

Data: Solvent Efficiency for Drying

SolventAzeotrope BP (with Water)Water % in AzeotropeSuitability
Toluene 84.1°C 20.2% Excellent (Standard)
Ethanol78.1°C4.4%Poor (Proticity risks ring opening)
Acetonitrile76.5°C16.3%Good (If toluene is incompatible)
DCM38.1°C1.5%Poor (Inefficient water removal)

Module 4: Troubleshooting & QC

Q: How do I calculate the "Real" Molecular Weight (MW)?

A: Relying on the theoretical MW leads to under-dosing. You must correct for the Water Content (WC) .



Example:

  • Target: 1.0 mmol of 6-oxopipecolic acid (

    
     g/mol ).
    
  • KF Analysis: 4.5% Water.

  • 
     g/mol .
    
  • Action: Weigh 149.9 mg instead of 143.1 mg.

Q: My amide coupling yield is low (30-40%). Could this be the water?

A: Yes. Water competes with the amine nucleophile for the activated ester (e.g., HATU/EDC intermediate), hydrolyzing it back to the starting acid. Diagnostic: Check for "ureas" or N-acyl urea byproducts in LCMS, which form when coupling agents stall due to hydrolysis.

Visual Reference Guides

Figure 1: Moisture Defense Workflow

Caption: A logic-gated workflow for handling hygroscopic lactams from storage to reaction, minimizing hydrolysis risk.

MoistureDefense Start Start: Receive Material Check Visual Inspection: Clumping/Stickiness? Start->Check Dry Azeotropic Drying (3x Toluene) Check->Dry Yes (Wet) Analyze QC Analysis: Karl Fischer or qNMR Check->Analyze No (Looks Dry) Dry->Analyze Calc Calculate Corrected MW (Adjust for % H2O) Analyze->Calc Determine %H2O Store Store: -20°C Desiccator + Parafilm Calc->Store Long Term Use Reaction Setup: Difference Weighing Calc->Use Immediate Use Store->Use Warm to RT (1hr)

Figure 2: The Hydrolysis Trap

Caption: Mechanism showing how moisture leads to ring-opening (degradation) or stoichiometry errors.

HydrolysisTrap cluster_pathways Failure Modes Lactam Piperidin-2-one (Intact Lactam) Complex Hygroscopic Complex (Lactam • xH2O) Lactam->Complex + Absorption Water Atmospheric H2O Error1 Stoichiometry Error (Under-loading) Complex->Error1 Weighed 'As Is' Error2 Ring Opening (Hydrolysis) Complex->Error2 + Acid/Base Catalyst Product Amino Adipic Acid Derivative (Dead End) Error2->Product

References

  • Azeotropic Drying Principles: Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[2] Link

  • Karl Fischer Titration Methodology: Mettler Toledo. Karl Fischer Titration – The Method for Water Determination.[3][4] Link

  • Amide Coupling Sensitivity: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Piperidin-2-one Chemistry: PubChem. 6-Oxopiperidine-2-carboxylic acid Compound Summary. Link

  • Drying Organic Solvents/Reagents: Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link

Sources

Reference Data & Comparative Studies

Validation

Comparison of 2-(6-Oxopiperidin-2-yl)acetic acid vs 2-(2,6-dioxopiperidin-3-yl)acetic acid

Structural and Functional Divergence in Piperidine-Based Building Blocks: 2-(2,6-Dioxopiperidin-3-yl)acetic acid vs. 2-(6-Oxopiperidin-2-yl)acetic acid in Targeted Protein Degradation In the rapidly evolving field of Tar...

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Functional Divergence in Piperidine-Based Building Blocks: 2-(2,6-Dioxopiperidin-3-yl)acetic acid vs. 2-(6-Oxopiperidin-2-yl)acetic acid in Targeted Protein Degradation

In the rapidly evolving field of Targeted Protein Degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the precise selection of E3 ligase-recruiting anchors[1]. Cereblon (CRBN), the substrate receptor for the CRL4 E3 ubiquitin ligase complex, is the most frequently co-opted ligase in clinical-stage degraders[2].

This guide provides an in-depth comparative analysis of two structurally related but functionally divergent building blocks: 2-(2,6-dioxopiperidin-3-yl)acetic acid (a potent CRBN anchor) and 2-(6-oxopiperidin-2-yl)acetic acid (an inactive structural analog used as a critical negative control).

Mechanistic Causality: The Glutarimide Pharmacophore vs. The Delta-Lactam

The interaction between a PROTAC and CRBN is exquisitely sensitive to the structural integrity of the piperidine ring[3].

2-(2,6-dioxopiperidin-3-yl)acetic acid contains a complete glutarimide (piperidine-2,6-dione) moiety[2]. This ring system is the canonical pharmacophore required for insertion into the shallow, hydrophobic tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN[4]. The binding is orchestrated by a strict hydrogen-bonding network: the imide nitrogen (N-H) donates a hydrogen bond to the backbone carbonyl of His378, while the two flanking carbonyl groups (C2 and C6) act as hydrogen bond acceptors for the side-chain indole N-H of Trp380 and the backbone amide of His378[2]. The acetic acid group at the C3 position serves as a highly efficient, synthetically tractable handle for linker attachment without disrupting this critical binding interface[5].

Conversely, 2-(6-oxopiperidin-2-yl)acetic acid features a delta-lactam (piperidin-6-one) core[6]. It lacks the C2 carbonyl group present in the glutarimide ring. This single deletion completely abrogates the molecule's ability to act as a hydrogen bond acceptor for Trp380. As a result, the thermodynamic stability of the CRBN-ligand complex collapses, rendering the molecule entirely inactive against CRBN[6]. In drug development, this "loss-of-function" causality makes the delta-lactam derivative an indispensable negative control to validate that a PROTAC's observed degradation profile is genuinely CRBN-dependent and not an artifact of off-target toxicity[2].

Pathway A Glutarimide Anchor 2-(2,6-dioxopiperidin-3-yl)... B CRBN Tri-Trp Pocket (Trp380, Trp386, Trp400) A->B Imide H-Bonds C Ternary Complex Target-PROTAC-CRBN B->C Recruits Target D Target Degradation C->D Ubiquitination E Delta-Lactam Anchor 2-(6-Oxopiperidin-2-yl)... F Steric & Electronic Clash (Missing C=O H-Bond) E->F Fails to Bind G No Degradation (Negative Control) F->G Assay Validation

Mechanism of CRBN engagement by glutarimide vs. binding failure of delta-lactam analogs.

Comparative Data Summary

To guide synthetic planning, the physicochemical and functional properties of both building blocks are summarized below.

Property2-(2,6-Dioxopiperidin-3-yl)acetic acid2-(6-Oxopiperidin-2-yl)acetic acid
Core Scaffold Glutarimide (Piperidine-2,6-dione)Delta-Lactam (Piperidin-6-one)
Chemical Formula C7H9NO4C7H11NO3[7]
CRBN Binding Affinity High (Primary Anchor)Negligible (Negative Control)
H-Bond Donors 1 (Imide NH)1 (Amide NH)
H-Bond Acceptors 4 (2x Ring C=O, 2x Acid C=O/OH)3 (1x Ring C=O, 2x Acid C=O/OH)
Primary Application Synthesis of active PROTACs[1]Synthesis of inactive PROTAC controls

Experimental Workflows & Self-Validating Protocols

To ensure scientific rigor, the synthesis and validation of PROTACs using these building blocks must follow a self-validating framework. The active glutarimide PROTAC and the inactive delta-lactam PROTAC should be synthesized in parallel using identical linker-target chemistries.

Protocol A: Amide Coupling for PROTAC Linker Conjugation

Causality of Experimental Design: HATU is selected over traditional carbodiimides (like EDC) because it generates a highly reactive HOAt active ester. This rapid kinetics suppresses epimerization at the alpha-carbon of the acetic acid moiety, preserving the stereochemical integrity of the linker attachment point[8]. N,N-Diisopropylethylamine (DIPEA) is utilized as the base; its steric bulk prevents it from acting as a competing nucleophile during the activation step[8].

  • Activation: Dissolve 1.0 equivalent of 2-(2,6-dioxopiperidin-3-yl)acetic acid (or the delta-lactam control) in anhydrous DMF (0.2 M). Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at room temperature for 15 minutes to allow complete formation of the active ester[8].

  • Conjugation: Add 1.0 equivalent of the amine-bearing linker-target conjugate to the reaction mixture. Stir for 2–4 hours at room temperature[8].

  • In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the starting acid and the emergence of the desired [M+H]+ product mass validates successful coupling.

  • Purification: Purify the crude mixture via preparative reverse-phase HPLC using a water/methanol gradient containing 0.05% trifluoroacetic acid (TFA)[8]. Lyophilize to obtain the final PROTAC.

Protocol B: TR-FRET CRBN Competitive Binding Assay

Causality of Experimental Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it is a homogeneous, wash-free assay. PROTAC-CRBN interactions can sometimes exhibit rapid off-rates; wash steps in traditional ELISAs would disrupt the equilibrium and skew the apparent affinity.

  • Preparation: Prepare a master mix containing recombinant CRBN-DDB1 complex tagged with a Terbium (Tb) cryptate donor and a fluorescently labeled tracer ligand (Cy5 acceptor) in assay buffer.

  • Incubation: Dispense the master mix into a 384-well microplate. Add serial dilutions (10 µM to 0.1 nM) of the synthesized glutarimide-PROTAC and the delta-lactam-PROTAC.

  • Equilibration: Incubate the plate in the dark at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Validation & Readout: Measure the TR-FRET signal (ratio of 665 nm / 620 nm emissions).

    • Self-Validation: The glutarimide-PROTAC must show a dose-dependent displacement of the tracer (decreasing FRET signal, yielding an IC50 curve). The delta-lactam-PROTAC must yield a flat baseline, confirming that any downstream cellular degradation observed with the active PROTAC is exclusively CRBN-mediated.

Workflow S1 1. Carboxylic Acid Activation (HATU, DIPEA, DMF) S2 2. Amide Coupling (Add Linker-Amine) S1->S2 S3 3. LC-MS Validation (Confirm [M+H]+) S2->S3 S4 4. TR-FRET Assay (CRBN Binding IC50) S3->S4

Step-by-step workflow for synthesizing and validating CRBN-targeting PROTACs.

Conclusion

The structural nuance between 2-(2,6-dioxopiperidin-3-yl)acetic acid and 2-(6-oxopiperidin-2-yl)acetic acid perfectly illustrates the extreme target specificity of the Cereblon E3 ligase. By utilizing the glutarimide derivative as the active degrader anchor and the delta-lactam derivative as an isosteric negative control, researchers can build highly robust, self-validating experimental pipelines that ensure the mechanistic integrity of novel PROTAC therapeutics.

References

Sources

Comparative

Validating the Purity of 2-(6-Oxopiperidin-2-yl)acetic Acid: A Comparative Guide to TLC and MS Workflows

Executive Summary & The Analytical Challenge 2-(6-Oxopiperidin-2-yl)acetic acid (CAS: 66654-69-1) is a highly polar delta-lactam derivative featuring a carboxylic acid moiety[1]. It serves as a critical building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

2-(6-Oxopiperidin-2-yl)acetic acid (CAS: 66654-69-1) is a highly polar delta-lactam derivative featuring a carboxylic acid moiety[1]. It serves as a critical building block in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). However, validating the purity of this specific molecule presents a unique analytical challenge.

Because 2-(6-oxopiperidin-2-yl)acetic acid lacks an extended conjugated


-system or aromatic rings, it exhibits negligible ultraviolet (UV) absorbance above 210 nm. Standard 2—which are often the default for small molecule lot release—are highly susceptible to baseline noise and solvent interference at these low wavelengths[2]. Relying solely on HPLC-UV can lead to "hidden" impurities and inaccurate purity profiles. To establish a rigorous, self-validating system, researchers must employ orthogonal techniques: Thin-Layer Chromatography (TLC) for rapid screening, and Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive structural identity and trace impurity quantification[3][4].

Comparative Analysis: Selecting the Right Analytical Tool

To objectively evaluate the best approach for this molecule, we must compare the proposed TLC and MS workflows against standard industry alternatives like HPLC-UV and quantitative NMR (qNMR).

Analytical TechniquePrimary UtilitySensitivitySpecificityRelative CostBest For / Limitations
TLC (Dual Stain) Rapid Purity ScreeningModerate (1-5%)High (with targeted stains)LowBest for: In-process monitoring. Limitation: Visual quantitation only.
LC-MS (ESI) Identity & Trace QuantitationVery High (<0.1%)Very High (Exact Mass)HighBest for: Final lot release and trace impurity profiling.
HPLC-UV Standard QuantitationLow (for this API)Low (Lacks chromophore)MediumLimitation: Fails for 2-(6-oxopiperidin-2-yl)acetic acid due to poor UV absorbance.
qNMR Absolute QuantitationModerate (1%)Very High (Structural)Very HighBest for: Reference standard certification. Limitation: Low throughput.

Methodology 1: Orthogonal Thin-Layer Chromatography (TLC)

While TLC is an older technique, it remains an exceptionally powerful orthogonal tool when UV detection fails. By utilizing specific chemical stains, TLC acts as a self-validating system that confirms both the presence of the desired functional groups and the absence of unexpected impurities.

Causality Behind Experimental Choices
  • Mobile Phase Buffering: 2-(6-oxopiperidin-2-yl)acetic acid contains a free carboxylic acid. On standard silica gel, this highly polar group will hydrogen-bond strongly with the stationary phase, causing the compound to "streak" or "tail" down the plate. Adding 1-5% glacial acetic acid to the mobile phase suppresses the ionization of the analyte's carboxylic acid, forcing it to migrate as a tight, quantifiable spot.

  • Dual Staining Strategy: Because the molecule quenches UV poorly, we use two orthogonal stains.5 specifically targets the carboxylic acid (pKa < 5)[5], while 6 acts as a harsh, universal oxidizer to reveal any hidden hydrocarbons or amides[6].

Step-by-Step Protocol
  • Plate Preparation: Utilize standard Silica Gel 60 F254 plates. Draw an origin line 1 cm from the bottom edge.

  • Sample Application: Dissolve 1 mg of the analyte in 1 mL of methanol. Spot 2 µL onto the origin line alongside a known reference standard.

  • Mobile Phase: Prepare a solvent system of Dichloromethane : Methanol : Glacial Acetic Acid in a 90:9:1 (v/v/v) ratio.

  • Development: Develop the plate in a saturated twin-trough chamber until the solvent front reaches 1 cm from the top. Crucial Step: Dry the plate thoroughly with a heat gun to evaporate all residual acetic acid, which would otherwise cause false positives during staining.

  • Self-Validating Visualization:

    • Plate A (Bromocresol Green): Dip the plate in a 0.1% bromocresol green solution (in ethanol, adjusted to pH 8). The API will appear as a bright yellow spot against a blue background, confirming the intact carboxylic acid[7].

    • Plate B (KMnO4): Dip a duplicate plate in KMnO4 stain (3g KMnO4, 10g K2CO3, 300mL H2O) and gently heat. The lactam ring will oxidize, appearing as a brown/yellow spot on a bright pink background[6]. Any additional brown spots indicate impurities.

Methodology 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

For final lot release, 2 is the gold standard for small molecules lacking strong chromophores[2][4].

Causality Behind Experimental Choices
  • Chromatographic Retention: Despite the molecule's polarity, a standard C18 Reverse-Phase column can be used if the gradient starts with a very low organic composition (e.g., 2-5% Acetonitrile). This ensures the analyte is retained long enough to separate from void-volume salts that cause ion suppression[8].

  • Dual-Polarity Electrospray Ionization (ESI): The molecule's dual functional groups allow for a highly specific, self-validating MS strategy. The lactam nitrogen acts as a weak base, accepting a proton in positive mode (

    
     m/z 158.08). Simultaneously, the carboxylic acid acts as an acid, donating a proton in negative mode (
    
    
    
    m/z 156.06)[3].
Step-by-Step Protocol
  • Sample Preparation: Dilute the sample to 10 µg/mL in LC-MS grade Water:Acetonitrile (50:50) containing 0.1% Formic Acid.

  • Separation: Inject 1 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Ionization Strategy: Configure the mass spectrometer for ESI with rapid polarity switching[3].

    • Monitor Positive Mode for exact mass 158.0814 Da.

    • Monitor Negative Mode for exact mass 156.0663 Da.

  • Data Validation: Extract the Ion Chromatograms (EIC) for both m/z values. To validate purity and identity, the chromatographic retention time of the m/z 158.08 peak must perfectly co-elute with the m/z 156.06 peak. Any extraneous peaks in the Total Ion Chromatogram (TIC) represent impurities[9].

Orthogonal Validation Workflow

The following diagram illustrates the logical decision tree for validating the purity of 2-(6-oxopiperidin-2-yl)acetic acid, bypassing inadequate UV methods in favor of orthogonal TLC and MS techniques.

PurityWorkflow A 2-(6-Oxopiperidin-2-yl)acetic acid (CAS: 66654-69-1) B UV Absorbance Check (Fails due to lack of chromophore) A->B C TLC Analysis (Orthogonal Separation) B->C Bypass UV D LC-MS Analysis (Orthogonal Detection) B->D Bypass UV E Bromocresol Green Stain (Specific for -COOH) C->E F KMnO4 Stain (Universal Oxidative) C->F G ESI Positive Mode [M+H]+ m/z 158.08 D->G H ESI Negative Mode [M-H]- m/z 156.06 D->H I Comprehensive Purity Confirmed E->I F->I G->I H->I

Figure 1: Orthogonal workflow for the purity validation of 2-(6-Oxopiperidin-2-yl)acetic acid.

References

  • Fisher Scientific. "2-(6-oxopiperidin-2-yl)acetic acid, TRC".
  • Pacific BioLabs. "Identity and Purity - Small Molecules".
  • American Pharmaceutical Review. "Mass Spectrometry in Small Molecule Drug Development".
  • NIH PMC. "Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry".
  • Clinical Tree. "Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry".
  • Drug Target Review. "Advanced techniques and applications of LC-MS in small molecule drug discovery".
  • Reachdevices. "TLC stains".
  • FUJIFILM Wako. "TLC Stains".
  • Reddit r/chemistry. "I'm in a low-budget research pickle: I need to visualize a carboxylic acid".

Sources

Validation

Technical Guide: IR Spectroscopy Characteristic Peaks for Lactam Carbonyls

Executive Summary & Application Scope In drug discovery, particularly within antibiotic development (e.g., penicillins, cephalosporins) and nootropic design (e.g., racetams), the integrity of the lactam ring is non-negot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

In drug discovery, particularly within antibiotic development (e.g., penicillins, cephalosporins) and nootropic design (e.g., racetams), the integrity of the lactam ring is non-negotiable. Infrared (IR) spectroscopy remains the most rapid, non-destructive method to validate the presence and ring size of lactam carbonyls.

This guide moves beyond basic textbook assignments to provide a comparative analysis of lactam performance against acyclic amides and other carbonyl species. It details the mechanistic causality of frequency shifts and provides a self-validating experimental protocol for structural elucidation.

Mechanistic Foundation: The Physics of Frequency

To interpret lactam spectra accurately, one must understand the competition between Ring Strain and Resonance .

The Hybridization Shift (Ring Strain)

In acyclic amides, the carbonyl carbon is


 hybridized with a bond angle of ~120°. As the ring size decreases (from 6-membered to 4-membered), the internal bond angle is forced smaller (<90° for 

-lactams).
  • Causality: To accommodate the tighter angle, the carbon atom directs more

    
    -character into the ring C-C bonds.[1]
    
  • Result: This forces more

    
    -character into the exocyclic 
    
    
    
    sigma bond.[1][2]
  • Outcome: Higher

    
    -character leads to a shorter, stiffer bond, significantly increasing  the stretching frequency (wavenumber).
    
Resonance Inhibition

Amide resonance (delocalization of the Nitrogen lone pair into the Carbonyl oxygen) typically lowers the


 frequency by giving it partial single-bond character.
  • In Small Rings: Planar constraints in

    
    -lactams can inhibit optimal orbital overlap for resonance, though ring strain is the dominant factor driving the frequency up.
    

Comparative Data Analysis

The following tables provide a direct comparison of lactam carbonyls against their acyclic counterparts and other relevant carbonyl species.

Table 1: Lactam Ring Size vs. Characteristic Wavenumber

Data represents dilute solution (non-hydrogen bonded) values unless noted.

Ring SizeLactam TypeCommon NameFrequency (

)
Structural Driver
3-Membered

-Lactam
Aziridinone1830 - 1800 Extreme angle strain (60°); high

-character.
4-Membered

-Lactam
Azetidinone1760 - 1730 High strain; diagnostic for penicillin/cephalosporin cores.
5-Membered

-Lactam
Pyrrolidone1750 - 1700 Moderate strain; overlaps with esters.
6-Membered

-Lactam
Piperidone1680 - 1660 Minimal strain; mimics acyclic amides.
7-Membered

-Lactam
Caprolactam~1670 Strain-free; indistinguishable from acyclic secondary amides.
Table 2: Comparative Performance (Lactams vs. Alternatives)

Use this table to distinguish lactams from impurities or alternative functional groups.

Functional GroupFrequency Range (

)
Key Differentiator vs. Lactam
Acyclic Amide 1690 - 1650 (Amide I)Lower frequency than

lactams. Shows strong Amide II band (N-H bend) ~1550

(trans-amide), which is often absent or shifted in small cyclic (cis) lactams.[3]
Saturated Ketone 1725 - 1705Lacks N-H stretch (~3200

). Lower frequency than

-lactams.
Esters 1750 - 1735Overlaps with

-lactams.[4] Distinguish via C-O stretch (1300-1000

) and lack of Nitrogen content.
Cyclic Anhydride 1850 & 1780 (Doublet)Shows two carbonyl peaks (symmetric/asymmetric coupling); Lactams show one dominant peak.

Visualization: Structural Elucidation Workflow

The following diagram outlines the logical decision tree for identifying a lactam species based on IR spectral data.

Lactam_Identification_Workflow Start Unknown Carbonyl Sample Check_NH Check 3200-3400 cm⁻¹ (N-H Stretch Present?) Start->Check_NH No_NH Not a 1°/2° Amide/Lactam (Check Ketone/Ester) Check_NH->No_NH No Yes_NH Amide/Lactam Suspected Check_NH->Yes_NH Yes Check_CO Analyze C=O Region (1650 - 1850 cm⁻¹) Yes_NH->Check_CO High_Freq > 1730 cm⁻¹ Check_CO->High_Freq Mid_Freq 1700 - 1730 cm⁻¹ Check_CO->Mid_Freq Low_Freq < 1690 cm⁻¹ Check_CO->Low_Freq Beta_Lac Probable β-Lactam (Check Antibiotic Core) High_Freq->Beta_Lac Gamma_Lac Probable γ-Lactam (Verify vs Ester) Mid_Freq->Gamma_Lac Delta_Lac δ-Lactam or Acyclic Amide (Check Amide II Band) Low_Freq->Delta_Lac

Figure 1: Logical workflow for classifying unknown carbonyl compounds as specific lactam types based on IR frequency thresholds.

Experimental Protocol: The Dilution Validation

A common error in lactam analysis is misinterpreting hydrogen-bonded aggregates as the intrinsic carbonyl frequency. In the solid state (KBr pellet) or concentrated solution, intermolecular Hydrogen Bonding (


) weakens the carbonyl bond, shifting the peak to a lower  wavenumber.

To determine the true "free" carbonyl frequency (essential for ring size confirmation), perform the following Dilution Study .

Protocol: Distinguishing Inter- vs. Intramolecular Bonding
  • Baseline Scan (Solid/Conc.):

    • Prepare a 10 mM solution of the analyte in a non-polar solvent (e.g.,

      
       or 
      
      
      
      ).
    • Acquire spectrum.[3][5][6][7][8][9][10][11][12][13] Note the

      
       peak position (e.g., 
      
      
      
      ).
  • Serial Dilution:

    • Dilute the sample to 1 mM, then 0.1 mM.

    • Increase path length (using a variable pathlength cell) if necessary to maintain signal intensity.

  • Analysis:

    • Shift Observed: If the

      
       peak shifts to a higher  wavenumber (e.g., moves from 1680 to 
      
      
      
      ) and the broad N-H band sharpens upon dilution, the original peak was H-bonded. The new high-frequency peak is the monomeric lactam.
    • No Shift: If the peak position remains constant, the hydrogen bonding is intramolecular (within the same molecule) or steric hindrance is preventing aggregation.

Diagram: Factors Influencing Frequency[6][7][13]

Understanding the variables that push the frequency up or down is critical for troubleshooting complex spectra (e.g., lactams with electron-withdrawing substituents).

Frequency_Factors Lactam_CO Lactam C=O Frequency Ring_Strain Ring Strain (Smaller Ring) S_Char Increased s-character in σ-bond Ring_Strain->S_Char Causes EWG Electron Withdrawing Groups (Inductive) EWG->Lactam_CO Increases ν S_Char->Lactam_CO Increases ν H_Bonding Hydrogen Bonding (Solid State) H_Bonding->Lactam_CO Decreases ν Conjugation Conjugation (C=C or Aryl) Conjugation->Lactam_CO Decreases ν Resonance Amide Resonance (N lone pair) Resonance->Lactam_CO Decreases ν

Figure 2: Mechanistic factors affecting lactam carbonyl stretching frequencies.[13] Red paths indicate factors that increase wavenumber; Blue paths indicate factors that decrease wavenumber.

References

  • Michigan State University (MSU) Chemistry. Infrared Spectroscopy - Factors affecting Carbonyl Frequencies. Source: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Source: [Link]

  • National Institutes of Health (NIH) / PubMed. FTIR study of five complex beta-lactam molecules. Source: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Source: [Link]

Sources

Comparative

Pharmacokinetic Stability of 6-Oxopiperidine vs. Glutarimide Scaffolds in Targeted Protein Degradation

Topic: Pharmacokinetic stability of 6-oxopiperidine vs glutarimide scaffolds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the design of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacokinetic stability of 6-oxopiperidine vs glutarimide scaffolds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the design of Cereblon (CRBN)-recruiting molecular glues and PROTACs, the choice between the canonical glutarimide (2,6-piperidinedione) and the 6-oxopiperidine (lactam/2-piperidinone) scaffold represents a critical trade-off between binding affinity and pharmacokinetic (PK) stability .

While glutarimide is the native ligand for the CRBN tri-tryptophan pocket, it suffers from rapid hydrolytic ring-opening and racemization at physiological pH. The 6-oxopiperidine scaffold resolves these stability liabilities, effectively halting hydrolysis and preventing racemization.[1] However, this comes at the cost of a "affinity tax"—typically a 10–20 fold reduction in


 due to the loss of a critical hydrogen bond acceptor. This guide details the mechanistic underpinnings of this trade-off, provides comparative data, and outlines protocols to validate scaffold performance.

The Stability Crisis: Glutarimide Liabilities

The glutarimide ring, found in thalidomide, lenalidomide, and pomalidomide, is chemically fragile. At physiological pH (7.4), the electron-withdrawing effect of the two carbonyls flanking the nitrogen renders the ring susceptible to nucleophilic attack by water.

Mechanism of Failure
  • Hydrolysis: The imide ring undergoes spontaneous hydrolysis, cleaving the C-N bond to form inactive glutaramic acid derivatives.[1] This reaction is pH-dependent and accelerates in basic conditions.[1]

  • Racemization: The

    
    -proton at the chiral center (C3) is highly acidic (
    
    
    
    ).[1] In plasma, this leads to rapid racemization.[1] Even if a pure (S)-enantiomer is administered, it equilibrates to a racemic mixture within hours, potentially introducing off-target teratogenicity associated with the (R)-isomer.

The 6-Oxopiperidine Solution

The 6-oxopiperidine scaffold (often referred to as the lactam analog) removes the C6 carbonyl oxygen. This structural modification has profound physicochemical consequences:

  • Hydrolytic Inertness: Removing the second carbonyl reduces the electrophilicity of the ring carbons. The amide bond is significantly more stable than the imide bond, rendering the ring stable in plasma for days rather than hours.

  • Configurational Stability: The

    
     of the 
    
    
    
    -proton shifts from ~11.7 (imide) to >30 (lactam). Deprotonation under physiological conditions is impossible, locking the stereochemistry of the drug.
Mechanistic Comparison Diagram

The following diagram illustrates the degradation pathway of glutarimide versus the stability of 6-oxopiperidine.

StabilityMechanism cluster_0 Glutarimide (Unstable) cluster_1 6-Oxopiperidine (Stable) Glutarimide Glutarimide Scaffold (2,6-piperidinedione) Intermediate Tetrahedral Intermediate Glutarimide->Intermediate + H2O (pH 7.4) Racemization Racemization (pKa ~11.7) Glutarimide->Racemization Hydrolyzed Glutaramic Acid (Inactive/Ring Open) Intermediate->Hydrolyzed Ring Opening Lactam 6-Oxopiperidine (2-piperidinone) Stable Intact Scaffold (>24h Stability) Lactam->Stable Resists Hydrolysis

Figure 1: Comparative degradation pathways. Glutarimides undergo hydrolysis and racemization, while 6-oxopiperidines remain chemically inert.

Comparative Data Analysis

The following data aggregates typical performance metrics for CRBN ligands based on these two scaffolds. Note that specific values vary by linker and warhead, but the relative trends are consistent across the literature.

Table 1: Physicochemical & Stability Profile[2][3]
FeatureGlutarimide (e.g., Lenalidomide)6-Oxopiperidine (Lactam Analog)Impact
Hydrolytic

(PBS, pH 7.4)
6 – 8 hours> 48 hoursCritical: Glutarimides degrade before engaging target in long assays.
Chiral Stability (

racemization)
< 10 hoursStable (Infinite)Critical: Lactams allow development of pure stereoisomers.[1]

-Proton

~11.7~30Explains the resistance to racemization.[1]
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors1 Donor / 1 AcceptorLoss of C6 carbonyl acceptor affects binding.[1]
LogP (Lipophilicity) Lower (More Polar)Higher (+0.5 to +1.0 log unit)Lactams are more permeable but less soluble.[1]
Table 2: Potency Trade-off (The Affinity Tax)

Removing the C6 carbonyl disrupts a hydrogen bond with Trp380 and Trp400 in the CRBN binding pocket.

MetricPhenyl-Glutarimide (PG)Phenyl-6-Oxopiperidine (PD)Fold Change
CRBN Binding (

)
~0.60

M
~8.0

M
~13x Loss in Affinity
Degradation (

)
10 – 100 nM100 – 1000 nMPotency loss often tracks with affinity loss.[1]

Expert Insight: The "Affinity Tax" can be mitigated.[1] Recent medicinal chemistry strategies involve adding hydrophobic bulk (e.g., fluoro- or chloro-substitutions) to the phenyl ring of the 6-oxopiperidine to capture additional hydrophobic contacts in the CRBN pocket, compensating for the lost hydrogen bond.

Experimental Protocols

To validate these scaffolds in your own pipeline, use the following self-validating protocols.

Protocol A: Buffer Stability Assay (Hydrolysis)

Purpose: Determine the intrinsic chemical stability of the scaffold independent of metabolism.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Spike stock into PBS (pH 7.4) to a final concentration of 10

    
    M (0.1% DMSO).
    
  • Sampling: Incubate at 37°C. Aliquot samples at

    
     hours.
    
  • Quenching: Immediately dilute aliquots 1:1 with ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of the ring-open hydrolysis product (+18 Da mass shift).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .[1]
    • Validation Criteria: Lenalidomide control must show

      
       hours.[1] 6-oxopiperidine should show >95% remaining at 24h.
      
Protocol B: Chiral Inversion Assay (Racemization)

Purpose: Confirm configurational stability of the 6-oxopiperidine.

  • Column Selection: Use a polysaccharide-based chiral column (e.g., Chiralpak AD-H or IG).[1]

  • Mobile Phase: Isocratic elution (e.g., Hexane:IPA or MeOH:EtOH with 0.1% DEA).[1]

  • Method: Inject pure (S)-enantiomer of the test compound.

  • Incubation: Incubate compound in human plasma at 37°C for 24 hours.

  • Extraction: Protein precipitation with ACN.

  • Readout: Inject supernatant onto the chiral column.[1]

    • Glutarimide Result: distinct (R) and (S) peaks appearing (ratio approaching 50:50).[1]

    • 6-Oxopiperidine Result: Single (S) peak remains.[1]

Strategic Recommendations

When should you switch from Glutarimide to 6-Oxopiperidine?

DecisionTree Start Start: Scaffold Selection Q1 Is the target degradation required over >24 hours? Start->Q1 Q2 Is the glutarimide potency < 10 nM? Q1->Q2 Yes (Long duration) ChoiceA Use Glutarimide (Accept instability for max potency) Q1->ChoiceA No (Rapid kinetics) ChoiceB Use 6-Oxopiperidine (Prioritize stability) Q2->ChoiceB Yes (Potency buffer exists) ChoiceC Use Phenyl-Glutarimide (Hybrid Approach) Q2->ChoiceC No (Need every bit of affinity)

Figure 2: Decision matrix for scaffold selection in PROTAC design.

Summary Recommendation
  • Use Glutarimide for initial screening and in vitro proof-of-concept where assay times are short (<6h) and maximum potency is required to validate the degrader mechanism.[1]

  • Use 6-Oxopiperidine for in vivo candidates.[1] The metabolic and hydrolytic stability ensures that the exposure (AUC) represents the active drug, not an inactive hydrolysis product. The loss in affinity must be compensated by optimizing the linker or the warhead targeting the protein of interest (POI).

References

  • Rankovic, Z. et al. (2023).[1][2] Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery. Journal of Medicinal Chemistry.

  • Muller, T. et al. (1999).[1] The enantiomers of the teratogenic thalidomide analogue EM 12: Chiral inversion and plasma pharmacokinetics. Archives of Toxicology.

  • Chamberlain, P.P. et al. (2014).[1] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for induced fetal malformations. Nature Structural & Molecular Biology.[1]

  • Min, J. et al. (2021).[1] Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Angewandte Chemie International Edition.

Sources

Validation

Comparative Guide to Elemental Analysis (CHNS/O) Standards for C7H11NO3 Pharmaceutical Intermediates

As a Senior Application Scientist, I frequently oversee the rigorous validation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The molecular formula C7H11NO3 (exact mass: 157.0739 Da) encom...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the rigorous validation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The molecular formula C7H11NO3 (exact mass: 157.0739 Da) encompasses several critical compounds, including the chiral building block N-Acetyl-L-proline and the anticonvulsant Paramethadione[1][2].

While modern hyphenated techniques like LC-MS provide excellent structural elucidation, classical CHNS/O elemental analysis remains the gold standard for absolute quantitation and purity certification. A deviation of more than ±0.3% from theoretical mass percentages often indicates underlying synthetic deviations, such as incomplete deprotection, residual solvents, or inorganic salt contamination. This guide objectively compares analytical platforms and provides a field-proven, self-validating protocol for the elemental analysis of C7H11NO3 compounds.

Comparative Analysis of Analytical Platforms

To accurately characterize a C7H11NO3 compound, selecting the right analytical platform is paramount. Below is an objective comparison of the prevailing methodologies used in elemental analysis.

Table 1: Comparison of Elemental Analysis Methodologies for C7H11NO3

FeatureDynamic Flash Combustion (CHNS)High-Temperature Pyrolysis (O)Traditional Dumas (N only)
Core Mechanism Exothermic oxidation in O₂ enriched atmosphere at ~1000°CReductive pyrolysis over carbon black at ~1060°CStatic combustion with CuO catalyst
Target Elements C, H, N, SON
Analysis Time ~10-15 minutes~5-10 minutes>30 minutes
Accuracy Limit ±0.3% (Highly accurate)±0.3%±0.5%
Suitability for C7H11NO3 Optimal. Captures the pyrrolidine/amide nitrogen and carbon backbone efficiently.Essential. Required for confirming the 3 oxygen atoms (carboxylic/amide groups).Obsolete. Insufficient for full molecular characterization.

Scientific Consensus: Dynamic Flash Combustion is the industry standard for CHNO determination due to its speed, precision, and ability to handle complex organic matrices[3].

Mechanistic Insights: The Causality of Experimental Choices

When analyzing nitrogen-containing heterocycles or amino acid derivatives like N-Acetyl-L-proline, a common analytical pitfall is incomplete combustion . These structures can form refractory carbon-nitrogen complexes or nitrides during thermal degradation.

The Role of Vanadium Pentoxide (V₂O₅): To counteract refractory behavior, we do not rely solely on the instrument's automated oxygen pulse. Instead, we introduce Vanadium Pentoxide (V₂O₅) as a solid oxidizing combustion aid directly into the tin capsule[4].

  • The Causality : The tin capsule melts at approximately 232°C, and its subsequent oxidation is violently exothermic, temporarily driving the local micro-environment temperature to ~1800°C. V₂O₅ acts as an aggressive oxygen donor and catalyst within this localized inferno, ensuring that the robust pyrrolidine ring and amide bonds are completely fractured into CO₂, H₂O, and NOₓ.

  • Reduction Phase : Following combustion, the gases pass over a copper catalyst at 650°C to quantitatively reduce all NOₓ species to N₂ gas, ensuring accurate Thermal Conductivity Detector (TCD) integration[3].

Workflow Visualization

EA_Workflow Start Sample Prep (C7H11NO3 + V2O5 in Tin Capsule) Combustion Dynamic Flash Combustion (~1000°C, O2 enriched) Start->Combustion Auto-sampler drop Reduction Reduction Reactor (Cu Catalyst, NOx -> N2) Combustion->Reduction Combustion gases Separation GC Column Separation (N2, CO2, H2O) Reduction->Separation He carrier gas Detection TCD Detection & Peak Integration Separation->Detection Elution sequence Validation Data Validation (Theoretical vs Experimental) Detection->Validation Chromatogram

Caption: Dynamic Flash Combustion Workflow for CHNO Elemental Analysis.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol operates as a self-validating system. Every analytical run must be bracketed by certified reference standards to verify the stability of the K-factor (calibration factor).

Step 1: System Blanking and Baseline Stabilization
  • Purge the elemental analyzer (e.g., ) with ultra-high purity Helium (99.999%) carrier gas[3].

  • Run three empty tin capsules containing only 10 mg of V₂O₅ to establish a baseline[3][4]. The TCD response for C, H, and N must remain below the established noise threshold.

Step 2: Calibration with Reference Standards
  • Accurately weigh 1.500 to 2.500 mg of a certified reference standard (e.g., BBOT or Sulfanilamide) using a microbalance with a resolution of 0.001 mg.

  • Run the standard in triplicate to calculate the K-factor for C, H, and N. The Relative Standard Deviation (RSD) across the replicates must be < 0.2% to proceed.

Step 3: Sample Preparation (C7H11NO3)
  • Weigh exactly 2.000 mg of the C7H11NO3 sample (e.g., N-Acetyl-L-proline) into a clean tin capsule.

  • Add ~10 mg of V₂O₅ powder directly to the capsule to promote complete flash combustion of the pyrrolidine ring[4].

  • Fold and crimp the capsule tightly to exclude atmospheric air, which would otherwise artificially inflate the nitrogen peak.

Step 4: Combustion and Detection
  • Load the crimped capsules into the autosampler.

  • The sample drops into the combustion reactor (1000°C) simultaneously with a precise volumetric injection of O₂.

  • The resulting gas mixture is swept by Helium through the copper reduction reactor to convert NOₓ to N₂[3].

  • The gases are separated on a PTFE GC column and detected by the TCD.

Data Presentation & Validation

Compare the integrated peak areas against the theoretical mass percentages for C7H11NO3. For pharmaceutical-grade purity, the experimental values must fall within a strict ±0.3% tolerance window.

Table 2: Theoretical vs. Acceptable Experimental Data for C7H11NO3

ElementTheoretical Mass (%)Acceptable Range (±0.3%)Mechanistic Causes for Deviation
Carbon (C) 53.49%53.19% - 53.79%Low: Inorganic salt contamination. High: Residual organic solvents (e.g., Hexane).
Hydrogen (H) 7.05%6.75% - 7.35%High: Hygroscopic moisture absorption during sample prep.
Nitrogen (N) 8.91%8.61% - 9.21%Low: Incomplete combustion (refractory nitrides). High: Atmospheric air trapped in capsule.
Oxygen (O) 30.54%30.24% - 30.84%High: Unintended oxidation or water retention.

Note: Theoretical calculations are based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999).

References

  • Title : C7H11NO3 - Wikipedia | Source : wikipedia.org | URL : [Link]

  • Title : N-Acetyl-L-proline | C7H11NO3 | CID 66141 - PubChem | Source : nih.gov | URL :[Link]

  • Title : Study on Phenolic content, Antioxidant Activity and CHNS elemental analysis of Amorphophallus sylvaticus | Source : skyfox.co | URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-(6-Oxopiperidin-2-yl)acetic acid

[1][2] Executive Summary & Immediate Action Do not dispose of 2-(6-Oxopiperidin-2-yl)acetic acid down the drain. This compound is an organic acid intermediate containing a lactam ring, commonly used in the synthesis of i...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Immediate Action

Do not dispose of 2-(6-Oxopiperidin-2-yl)acetic acid down the drain. This compound is an organic acid intermediate containing a lactam ring, commonly used in the synthesis of immunomodulatory drugs (e.g., glutarimide derivatives).[1] It requires thermal destruction via high-temperature incineration to ensure complete mineralization of the piperidine ring system.

  • Primary Hazard: Skin and severe eye irritation (Acidic/Amide functionality).[1]

  • Disposal Method: High-Temperature Incineration (Combustible Waste).[1]

  • RCRA Status: Non-listed (typically), but often characteristic of Corrosivity (D002) if in solution.[1]

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material identity to ensure this protocol applies.

ParameterSpecification
Chemical Name 2-(6-Oxopiperidin-2-yl)acetic acid
Synonyms 6-Oxo-2-piperidineacetic acid; (6-Oxopiperidin-2-yl)acetic acid
CAS Number Verify specific isomer.[1][2][3][4][5] Common: 6295-87-0 (racemic) or 66985-17-9
Molecular Formula C₇H₁₁NO₃
Acidity (pKa) ~4.5 - 5.0 (Carboxylic acid moiety)
Physical State Solid (White to off-white powder)
Hazard Classification (GHS)[1][2][4][6][7]
  • H315: Causes skin irritation.[6][1][3]

  • H318/H319: Causes serious eye damage/eye irritation.[1][5][7]

  • H335: May cause respiratory irritation.[6][1][3][4]

Expert Insight: While the piperidine ring is generally stable, the carboxylic acid side chain dictates the immediate handling risks (corrosivity to mucous membranes).[1] The lactam moiety suggests potential biological activity, necessitating destruction rather than landfilling.[1]

Disposal Decision Logic (Workflow)

The following decision tree illustrates the compliant workflow for segregating and designating this waste stream.

DisposalWorkflow Start Waste Generation: 2-(6-Oxopiperidin-2-yl)acetic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid SolidPath Double-bag in Clear LDPE Bags Solid->SolidPath LiquidPath Check pH & Solvent Compatibility Liquid->LiquidPath Segregation Segregate from Oxidizers & Strong Bases SolidPath->Segregation LiquidPath->Segregation Container Containerize: HDPE Drum (Solid) or Safety Can (Liquid) Segregation->Container Labeling Label: 'Non-Regulated Chemical Waste' (or D002 if pH < 2) Container->Labeling Final Final Disposal: High-Temp Incineration Labeling->Final

Figure 1: Decision logic for segregating and packaging 2-(6-Oxopiperidin-2-yl)acetic acid waste.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound)

Objective: Contain dust and prevent environmental leaching.[1]

  • Primary Containment: Transfer the solid material into a clear, 4-mil Low-Density Polyethylene (LDPE) bag.

    • Why? LDPE is resistant to weak organic acids and allows visual inspection by waste handlers.[1]

  • Secondary Containment: Seal the primary bag (gooseneck tie or tape) and place it inside a second LDPE bag or a rigid High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: Apply a hazardous waste tag.

    • Constituents: "2-(6-Oxopiperidin-2-yl)acetic acid" (Do not use abbreviations).[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

B. Liquid Waste (Solutions)

Objective: Prevent dangerous chemical reactions (heat generation/gas evolution).[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.[1]

    • Safe: Methanol, Ethanol, DMSO, Dichloromethane.[1]

    • Unsafe:[1] Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases (e.g., Sodium Hydroxide), as this will generate heat (exothermic neutralization).[1]

  • pH Verification: If the solution is aqueous, check the pH.

    • If pH < 2.0, the waste is RCRA Hazardous (D002) .[1]

    • If pH > 2.0, it may be classified as "Non-Regulated Chemical Waste" depending on local state regulations, but incineration remains the requirement.[1]

  • Container: Use a chemically resistant HDPE or glass container with a vented cap if slight off-gassing is suspected.[1]

Spill Response & Decontamination

In the event of a benchtop spill, follow this "Neutralize & Absorb" protocol to minimize exposure.

StepActionTechnical Rationale
1. PPE Don Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]Protects against dermal absorption and acid burns.[1]
2. Isolate Mark the area.[1][8][9] Ensure no ignition sources (if solvent is present).[1]Prevents spread and fire risk.[6][1][4][5][7]
3. Neutralize Apply Sodium Carbonate (Soda Ash) or Sodium Bicarbonate to the spill.Converts the organic acid to a water-soluble salt (Sodium 2-(6-oxopiperidin-2-yl)acetate) and neutralizes acidity.
4. Absorb Cover with vermiculite, dry sand, or spill pads.[1]Immobilizes the liquid/slurry.
5.[1][5] Clean Scoop into a waste bag.[1] Wipe surface with water and detergent.[1]Removes final residues.[1]

Regulatory Compliance (RCRA & EPA)[2][11][12]

Waste Classification

Under US EPA Resource Conservation and Recovery Act (RCRA):

  • P-List/U-List: This specific CAS is generally not listed.[1]

  • Characteristic Waste:

    • Ignitability (D001): Only if in a flammable solvent (Flash point < 60°C).[1]

    • Corrosivity (D002): Only if aqueous pH ≤ 2.[1]

    • Toxicity (D004-D043): Not typically applicable unless contaminated with heavy metals.[1]

Compliance Directive: Even if the material is not strictly "RCRA Hazardous," it must be managed as "Non-Regulated Chemical Waste" and directed to an incineration facility.[1] Never dispose of in trash or sewer.[1]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273.[1] Washington, D.C. [Link][1]

  • PubChem. Compound Summary for 2-(6-Oxopiperidin-2-yl)acetic acid. National Center for Biotechnology Information.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[1][Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][Link][1]

Sources

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